GSPT1 degrader-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H21ClN4O5 |
|---|---|
Molecular Weight |
480.9 g/mol |
IUPAC Name |
[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-(3-chloro-4-methylphenyl)carbamate |
InChI |
InChI=1S/C24H21ClN4O5/c1-13-2-4-16(10-18(13)25)26-23(32)34-12-14-3-5-19-15(8-14)9-17-11-28(24(33)29(17)19)20-6-7-21(30)27-22(20)31/h2-5,8-10,20H,6-7,11-12H2,1H3,(H,26,32)(H,27,30,31) |
InChI Key |
VDJUGOBNCFZJIX-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of GSPT1 degrader-4
Audience: Researchers, scientists, and drug development professionals.
Abstract: Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, with molecular glues representing a class of small molecules capable of inducing the degradation of previously "undruggable" proteins.[1] G1 to S phase transition 1 (GSPT1) is a translation termination factor that has become a key therapeutic target in oncology, particularly for acute myeloid leukemia (AML) and MYC-driven cancers.[2][3] This document provides a comprehensive technical overview of the mechanism of action of GSPT1 degrader-4, a potent molecular glue that selectively targets GSPT1 for proteasomal degradation.[4] We will detail the core molecular mechanism, downstream cellular consequences, quantitative performance data, and key experimental protocols for characterization.
Core Mechanism of Action: Molecular Glue-Induced Degradation
This compound functions as a molecular glue, a small molecule that induces or stabilizes the interaction between a target protein and an E3 ubiquitin ligase.[] The mechanism is centered around the recruitment of GSPT1 to the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4CRBN), leading to its ubiquitination and subsequent destruction by the proteasome.[6]
The process can be broken down into the following key steps:
-
Binding to Cereblon (CRBN): this compound first binds to CRBN, a substrate receptor for the Cullin-4 (CUL4) E3 ubiquitin ligase complex.[6] This binding event subtly alters the surface of CRBN.
-
Ternary Complex Formation: The newly formed degrader-CRBN interface creates a high-affinity binding site for GSPT1, a protein that does not normally interact with CRBN.[7] This results in the formation of a stable ternary complex: GSPT1–[this compound]–CRBN .[8]
-
Poly-ubiquitination: The proximity of GSPT1 to the CRL4CRBN E3 ligase machinery within the ternary complex facilitates the efficient transfer of ubiquitin (Ub) molecules from the E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of GSPT1.
-
Proteasomal Degradation: The resulting poly-ubiquitin chain on GSPT1 acts as a recognition signal for the 26S proteasome.[8] The proteasome then unfolds and degrades the GSPT1 protein, while this compound is released and can catalyze further rounds of degradation.
Mechanism of this compound-induced protein degradation.
Downstream Cellular Consequences
The depletion of GSPT1, a crucial component of the translation termination machinery, triggers a cascade of cellular events.[9] GSPT1 works in a complex with eukaryotic release factor 1 (eRF1) to recognize stop codons and terminate protein synthesis.[10] Its degradation leads to significant cellular stress and anti-proliferative effects.
-
Disruption of Translation Termination: The primary consequence of GSPT1 loss is the failure of ribosomes to terminate translation at stop codons. This leads to ribosomal stalling and the production of aberrant proteins.[11]
-
Integrated Stress Response (ISR): Ribosomal stalling is a potent activator of the ISR.[12] This pathway is a central regulator of the cellular response to stress and, when activated chronically, can lead to apoptosis.
-
Apoptosis and Cell Cycle Arrest: GSPT1 degradation has been shown to induce G0/G1 phase cell cycle arrest and programmed cell death (apoptosis).[4] The induction of apoptosis is a key driver of the anti-cancer activity observed with GSPT1 degraders.[12] This cytotoxic effect is particularly pronounced in cancer cells with high rates of protein synthesis, such as those driven by the MYC oncogene.[11]
Cellular consequences of GSPT1 degradation.
Quantitative Data Summary
The potency and efficacy of this compound have been quantified through various biochemical and cell-based assays. The following tables summarize the key performance metrics.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Description | Citation |
|---|---|---|---|---|
| DC50 | 25.4 nM | - | The concentration required to degrade 50% of GSPT1 protein. | [4] |
| IC50 | 39 nM | CAL51 | The concentration required to inhibit 50% of cell proliferation. |[4] |
Table 2: Comparative Cellular Activity of Selected GSPT1 Degraders
| Compound | DC50 (GSPT1, 4h) | Cell Line | IC50 (Viability) | Citation |
|---|---|---|---|---|
| This compound | 25.4 nM | - | 39 nM (CAL51) | [4] |
| Compound 26 | Potent GSPT1 degradation | MM1.S | CRBN-dependent activity | [6] |
| Compound 6 | 9.7 nM | MV4-11 | 2.9 nM (MV4-11) | [12] |
| CC-885 | Potent GSPT1 degradation | Various | nM range |[3][6] |
Key Experimental Protocols
Characterizing a GSPT1 degrader involves a cascade of in vitro assays, from biochemical validation of the mechanism to the assessment of cellular outcomes.
In vitro assay cascade for GSPT1 degrader characterization.[13]
Protocol 1: Ternary Complex Formation Assay (TR-FRET) [13]
This assay quantitatively measures the degrader-induced proximity between GSPT1 and the CRBN E3 ligase complex.
-
Objective: To confirm the formation of the GSPT1–[degrader]–CRBN ternary complex.
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the proximity of two molecules tagged with donor (e.g., Terbium) and acceptor (e.g., d2) fluorophores. A signal is generated only when the two are brought close together by the molecular glue.
-
Materials:
-
His-tagged recombinant GSPT1 protein.
-
GST-tagged recombinant CRBN/DDB1 complex.
-
This compound.
-
Anti-His-Tb (Terbium) antibody (donor).
-
Anti-GST-d2 antibody (acceptor).
-
TR-FRET assay buffer.
-
384-well, low-volume, white plates.
-
-
Method:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add 2 µL of the diluted compound.
-
Add 4 µL of a solution containing His-GSPT1 and GST-CRBN/DDB1 to achieve final concentrations of approximately 10 nM and 20 nM, respectively.
-
Add 4 µL of a solution containing Anti-His-Tb and Anti-GST-d2 antibodies at the manufacturer's recommended concentrations.
-
Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
Read the plate on a TR-FRET enabled plate reader (Excite: 340 nm; Emission: 620 nm for Terbium and 665 nm for d2).
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against the degrader concentration.
-
Protocol 2: In Vitro Ubiquitination Assay [13]
This assay biochemically reconstitutes the ubiquitination of GSPT1 to confirm its status as a neosubstrate of the CRL4-CRBN complex in the presence of the degrader.
-
Objective: To demonstrate that this compound induces the ubiquitination of GSPT1.
-
Principle: All components of the ubiquitination cascade are combined in vitro. The formation of poly-ubiquitin chains on GSPT1 is detected by western blot.
-
Materials:
-
Recombinant E1 (Ubiquitin-activating) enzyme.
-
Recombinant E2 (Ubiquitin-conjugating) enzyme (e.g., UBE2D2).
-
Recombinant CRL4-CRBN complex.
-
Recombinant GSPT1 protein.
-
Biotin-tagged Ubiquitin (Biotin-Ub).
-
ATP.
-
This compound.
-
Ubiquitination reaction buffer.
-
-
Method:
-
Set up 20 µL ubiquitination reactions in microcentrifuge tubes.
-
To each tube, add: E1 enzyme (~100 nM), E2 enzyme (~200 nM), CRL4-CRBN complex (~1 µM), GSPT1 protein (~500 nM), Biotin-Ub (~5 µM), and ATP (~2 mM).
-
Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control.
-
Incubate the reactions at 37°C for 60 minutes.
-
Stop the reaction by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Probe the membrane with Streptavidin-HRP (to detect biotinylated ubiquitin chains) or an anti-GSPT1 antibody to visualize the shift in molecular weight corresponding to ubiquitinated GSPT1.
-
Protocol 3: Cellular GSPT1 Degradation Assay (Western Blot)
This is the standard assay to measure the reduction of endogenous GSPT1 protein levels in a cellular context.
-
Objective: To determine the DC50 and Dmax (maximum degradation) of this compound in a relevant cell line.
-
Principle: Cells are treated with the degrader, and the remaining GSPT1 protein is quantified by immunoblotting.
-
Materials:
-
This compound.
-
Complete cell culture medium.
-
RIPA lysis buffer with protease inhibitors.
-
Primary antibody against GSPT1.
-
Primary antibody against a loading control (e.g., Vinculin, GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
-
Method:
-
Plate cells at an appropriate density and allow them to adhere or recover overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, or 24 hours).[12]
-
Harvest the cells, wash with cold PBS, and lyse with RIPA buffer.
-
Quantify total protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate (e.g., 20 µg) via SDS-PAGE and transfer to a membrane.
-
Block the membrane and probe with primary antibodies for GSPT1 and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize bands using a chemiluminescence imager.
-
Quantify band intensities. Normalize the GSPT1 signal to the loading control and then to the DMSO-treated control to determine the percentage of remaining protein. Plot the percentage of degradation against the log of the degrader concentration to calculate DC50 and Dmax.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 6. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. trio-biotech.com [trio-biotech.com]
- 8. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 9. GSPT1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 10. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
In-Depth Technical Guide: Discovery and Synthesis of GSPT1 Degrader-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of GSPT1 degrader-4, a potent molecular glue degrader of the G1 to S phase transition 1 (GSPT1) protein. This document includes detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows.
Introduction
G1 to S phase transition 1 (GSPT1) is a key eukaryotic release factor involved in the termination of protein synthesis. Its dysregulation has been implicated in the proliferation and survival of various cancer cells, making it a compelling target for therapeutic intervention. GSPT1 degraders are a class of small molecules that induce the degradation of the GSPT1 protein through the ubiquitin-proteasome system. This compound, also identified as compound 3 and available under the catalog number HY-155552, is a molecular glue that recruits the E3 ubiquitin ligase Cereblon (CRBN) to GSPT1, leading to its ubiquitination and subsequent degradation.
Discovery of this compound
The discovery of this compound is detailed in the patent WO2024067792A1. While the specific screening cascade leading to its identification is not publicly detailed, it is classified as a GSPT1 molecular glue, suggesting it was likely identified through phenotypic screens or targeted library design aimed at discovering novel CRBN-modulating agents with potent anti-proliferative effects.
Synthesis of this compound
The chemical structure of this compound is provided below, along with a general synthetic scheme based on the information available in patent WO2024067792A1.
Chemical Structure:
-
SMILES: CC1=CC=C(NC(OCC2=CC=C3C(C=C(CN4C5C(NC(CC5)=O)=O)N3C4=O)=C2)=O)C=C1Cl
-
Molecular Formula: C₂₄H₂₁ClN₄O₄
-
Molecular Weight: 480.90 g/mol
Synthetic Protocol:
A detailed, step-by-step synthesis protocol for this compound (compound 3) is outlined in patent WO2024067792A1. Researchers should refer to this patent for precise reaction conditions, reagent quantities, and purification methods. The general synthetic strategy involves the coupling of key intermediates, likely a substituted aniline (B41778) derivative and a carboxylic acid derivative containing the CRBN-binding moiety.
Quantitative Data
This compound has been shown to be a potent degrader of GSPT1 and exhibits significant anti-proliferative activity in cancer cell lines.
| Compound | Cell Line | DC₅₀ (nM) | IC₅₀ (nM) | Reference |
| This compound | CAL51 | 25.4 | 39 | [1][2][3][4] |
Mechanism of Action and Signaling Pathways
This compound functions as a molecular glue, inducing proximity between GSPT1 and the E3 ubiquitin ligase CRBN. This leads to the ubiquitination and subsequent proteasomal degradation of GSPT1. The degradation of GSPT1 disrupts its canonical function in translation termination, leading to downstream cellular stress and apoptosis.
GSPT1 Degradation Pathway
Caption: Mechanism of GSPT1 degradation induced by this compound.
Downstream Signaling of GSPT1 Degradation
Caption: Downstream cellular consequences of GSPT1 degradation.
Experimental Protocols
The following are detailed protocols for key experiments to characterize this compound. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Western Blot for GSPT1 Degradation
This protocol is for determining the degradation of GSPT1 protein in response to this compound treatment.
Materials:
-
Cancer cell line of interest (e.g., CAL51)
-
This compound (HY-155552)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes and transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against GSPT1 (e.g., Abcam ab126090)
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) for a desired time course (e.g., 4, 8, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities to determine the percentage of GSPT1 degradation relative to the loading control.
Cell Viability Assay
This protocol is to determine the anti-proliferative effect (IC₅₀) of this compound.
Materials:
-
Cancer cell line of interest (e.g., CAL51)
-
This compound (HY-155552)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate - Google Patents [patents.google.com]
- 3. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 4. US7767826B2 - Process for the synthesis of L-(+)-ergothioneine - Google Patents [patents.google.com]
GSPT1 Degrader-4: A Technical Guide to a Novel Molecular Glue for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address previously "undruggable" targets. Molecular glues, a class of small molecules that induce the degradation of specific proteins by promoting their interaction with an E3 ubiquitin ligase, are at the forefront of this revolution. This technical guide provides an in-depth overview of GSPT1 degrader-4, a novel molecular glue that targets the G1 to S phase transition 1 (GSPT1) protein for degradation. GSPT1, a key translation termination factor, is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. This document will detail the mechanism of action, present key quantitative data, provide standardized experimental protocols for its characterization, and visualize the underlying biological pathways and experimental workflows.
Introduction to GSPT1 and Molecular Glues
The G1 to S phase transition 1 (GSPT1) protein, also known as eukaryotic release factor 3a (eRF3a), is a crucial component of the translation termination complex, which is responsible for ending protein synthesis.[1] Dysregulation of GSPT1 has been linked to various malignancies, including acute myeloid leukemia (AML) and MYC-driven cancers, where it plays a vital role in cell cycle progression and proliferation.[2][3] Consequently, targeting GSPT1 for degradation presents a promising therapeutic strategy.
Molecular glues are small molecules that function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[4] Unlike traditional inhibitors that block a protein's active site, molecular glues eliminate the entire protein, offering a distinct and often more potent pharmacological effect. Many GSPT1 degraders, including this compound, utilize the Cereblon (CRBN) E3 ligase complex.[5]
Mechanism of Action of this compound
This compound functions as a molecular glue by facilitating the formation of a ternary complex between GSPT1 and CRBN, the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[5][6] This induced proximity leads to the polyubiquitination of GSPT1, marking it for recognition and degradation by the 26S proteasome.[7] The degradation of GSPT1 disrupts the translation termination process, leading to ribosomal stalling and ultimately inducing apoptosis in cancer cells.[8]
Caption: GSPT1 Degradation Pathway Mediated by a Molecular Glue.
Quantitative Data
The potency and efficacy of this compound and other relevant GSPT1 molecular glues are summarized in the table below. These values provide a comparative basis for understanding their activity in cellular models.
| Compound | DC₅₀ (nM) | IC₅₀ (nM) | Cell Line | Notes | Reference(s) |
| This compound | 25.4 | 39 | CAL51 | A GSPT1 molecular glue. | [9][10][11] |
| GSPT1 degrader-1 | - | - | - | A potent GSPT1 degrader that induces G0/G1 cell cycle arrest and apoptosis. | [11] |
| GSPT1 degrader-2 | - | - | - | An antitumor agent. | [11] |
| GSPT1 degrader-5 | 144 | - | - | A GSPT1 molecular glue. | [11] |
| GSPT1 degrader-6 | 13 | - | - | A GSPT1 molecular glue. | [11] |
| GSPT1 degrader-11 | 67.7 | 2070 | MDA-MB-231 | A CRBN-dependent GSPT1 molecular glue degrader. | [11] |
| CC-885 | <10 | - | - | Degrades GSPT1, IKZF1, IKZF3, and CK1α. | [2] |
| 7d (XYD049) | 19 | 7 | 22Rv1 | A potent and selective GSPT1 molecular glue. | [1] |
DC₅₀: The concentration of the compound that results in 50% degradation of the target protein. IC₅₀: The concentration of the compound that inhibits a biological process (e.g., cell proliferation) by 50%.
Experimental Protocols
The following protocols describe key in vitro and cell-based assays for the characterization of GSPT1 molecular glue degraders like this compound.
Caption: Experimental Workflow for Characterizing GSPT1 Degraders.
Ternary Complex Formation Assay (TR-FRET)
This assay quantifies the formation of the GSPT1-degrader-CRBN ternary complex.
Materials:
-
His-tagged recombinant GSPT1 protein
-
GST-tagged recombinant CRBN/DDB1 complex
-
This compound
-
Anti-His-Terbium (Tb) antibody (donor)
-
Anti-GST-d2 antibody (acceptor)
-
TR-FRET assay buffer
-
384-well microplates
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the diluted degrader.
-
Add a solution containing His-GSPT1 and GST-CRBN/DDB1 to final concentrations of approximately 10 nM and 20 nM, respectively.
-
Add a solution containing Anti-His-Tb and Anti-GST-d2 antibodies at the manufacturer's recommended concentrations.
-
Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
Read the plate on a TR-FRET-enabled plate reader (excite at 340 nm, measure emission at 620 nm for Tb and 665 nm for d2).
-
Calculate the TR-FRET ratio (665 nm / 620 nm) to determine complex formation.
In Vitro Ubiquitination Assay
This assay confirms that the ternary complex formation leads to the ubiquitination of GSPT1.
Materials:
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UBE2D2)
-
CRL4-CRBN E3 ligase complex
-
Recombinant GSPT1 protein
-
Biotin-labeled Ubiquitin (Biotin-Ub)
-
ATP
-
This compound
-
Ubiquitination reaction buffer
-
SDS-PAGE reagents and Western blot apparatus
-
Streptavidin-HRP and anti-GSPT1 antibody
Protocol:
-
Set up 20 µL ubiquitination reactions containing E1, E2, CRL4-CRBN, GSPT1, Biotin-Ub, and ATP in the reaction buffer.
-
Add varying concentrations of this compound to the reactions.
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Detect ubiquitinated GSPT1 using Streptavidin-HRP (for Biotin-Ub) or an anti-GSPT1 antibody to observe higher molecular weight species.
Cellular GSPT1 Degradation Assay (Western Blot)
This assay measures the degradation of endogenous GSPT1 in a cellular context.
Materials:
-
Cancer cell line (e.g., CAL51)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer
-
BCA protein assay kit
-
Primary antibodies: anti-GSPT1 and anti-loading control (e.g., Vinculin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a dose-response of this compound or DMSO for a specified time (e.g., 5-24 hours).
-
Lyse the cells and quantify the total protein concentration using a BCA assay.
-
Resolve equal amounts of protein lysate by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against GSPT1 and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of GSPT1 degradation relative to the loading control.
Cell Proliferation/Viability Assay
This assay determines the effect of GSPT1 degradation on cancer cell growth.
Materials:
-
Cancer cell line (e.g., CAL51)
-
Cell culture medium and supplements
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well plates
Protocol:
-
Seed cells in a 96-well plate at a predetermined density.
-
After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubate for a period that allows for multiple cell divisions (e.g., 72-120 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Plot the cell viability against the degrader concentration and calculate the IC₅₀ value.
Conclusion
This compound is a promising molecular glue that selectively induces the degradation of GSPT1, a protein of significant therapeutic interest in oncology. Its mechanism of action, centered on the recruitment of GSPT1 to the CRBN E3 ligase, offers a potent method for eliminating this cancer-driving protein. The provided quantitative data and experimental protocols serve as a valuable resource for researchers and drug developers working to further characterize this compound and advance the development of novel protein degraders for the treatment of cancer. Further investigation into its in vivo efficacy, safety profile, and potential for combination therapies is warranted.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 5. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound - Immunomart [immunomart.com]
- 11. medchemexpress.com [medchemexpress.com]
GSPT1 Degrader and Cereblon E3 Ligase Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Among the proteins of interest is the G1 to S phase transition 1 (GSPT1) protein, a key factor in mRNA translation termination and cell cycle regulation.[1][2] Dysregulation of GSPT1 has been implicated in various cancers, making it a compelling target for therapeutic intervention.[1][3] This technical guide provides an in-depth overview of the interaction between GSPT1 degraders and the Cereblon (CRBN) E3 ubiquitin ligase, a critical component of the cellular machinery hijacked by these novel therapeutics.
GSPT1 degraders, often classified as molecular glues or Proteolysis Targeting Chimeras (PROTACs), are bifunctional molecules designed to induce the selective degradation of the GSPT1 protein.[1][2] They achieve this by forming a ternary complex, bringing GSPT1 into close proximity with the CRBN E3 ligase.[1] This induced proximity triggers the ubiquitination of GSPT1, marking it for subsequent degradation by the proteasome.[1][2] This guide will delve into the quantitative aspects of this interaction, detail the experimental protocols used for characterization, and provide visual representations of the key pathways and workflows.
Quantitative Data Summary
The efficacy of GSPT1 degraders is quantified through various in vitro and cellular assays. The following tables summarize key quantitative data for representative GSPT1 degraders that function via interaction with the Cereblon E3 ligase.
Table 1: Cellular Potency of GSPT1 Degraders
| Compound/Degrader | Cell Line | DC50 (nM) | IC50 (nM) | Assay Type | Reference |
| Exemplified Compound | HEK293T-LgBiT | 2.51 | - | GSPT1 Degradation | [4] |
| Exemplified Compound | MDA-MB-231 | - | 4.7 | Antiproliferative | [4] |
| Compound 6 (SJ6986) | MV4-11 | 2.1 (24h) | 1.5 | GSPT1 Degradation, Antiproliferative | [5] |
| Compound 7 (SJ7023) | MV4-11 | 10 (24h) | >10,000 | GSPT1 Degradation, Antiproliferative | [5] |
| CC-885 | MM1.S | Degradation observed | - | Immunoblot | [6] |
| MRT-2359 | BT-747 | - | 5 - 50 | Antiproliferative | [7] |
DC50: Concentration required to induce 50% degradation of the target protein. IC50: Concentration required to inhibit 50% of a biological process (e.g., cell proliferation).
Table 2: Cereblon Binding Affinity
| Compound | IC50 (µM) | Assay Type | Reference |
| Compound 6 (SJ6986) | 0.015 | CRBN Binding Assay | [5] |
| Compound 10 | 0.010 | CRBN Binding Assay | [5] |
IC50: Concentration required to displace 50% of a tracer from Cereblon.
Signaling Pathway and Mechanism of Action
GSPT1 degraders function by hijacking the ubiquitin-proteasome system. The degrader molecule acts as a molecular bridge, facilitating the interaction between GSPT1 and the CRBN E3 ligase complex (CRL4-CRBN).[1][8] This ternary complex formation is the crucial step that leads to the ubiquitination and subsequent degradation of GSPT1.
Caption: GSPT1 degradation signaling pathway.
Experimental Protocols
The characterization of GSPT1 degraders involves a series of biochemical and cell-based assays to confirm their mechanism of action and quantify their potency.
Cell-Based GSPT1 Degradation Assay (Western Blot)
This assay is fundamental to directly measure the reduction of endogenous GSPT1 protein levels in cells following treatment with a degrader.[1]
Methodology:
-
Cell Culture: Culture a relevant human cell line (e.g., MV4-11, HEK293T) in appropriate media and conditions.[6]
-
Compound Treatment: Seed the cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the GSPT1 degrader or control compounds (e.g., DMSO) for a specified time course (e.g., 4, 24 hours).[5][6]
-
Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.[6]
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for GSPT1. A loading control antibody (e.g., anti-vinculin or anti-β-actin) should also be used to ensure equal protein loading.[6]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the percentage of GSPT1 degradation relative to the vehicle control.[6]
Caption: Experimental workflow for Western Blot analysis.
Cell Viability Assay
This assay measures the effect of GSPT1 degradation on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density.
-
Compound Treatment: Treat the cells with a range of concentrations of the GSPT1 degrader.
-
Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Measurement: Add a viability reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.[6]
-
Data Analysis: Measure the luminescence using a plate reader. The IC50 value is calculated by plotting the percentage of viable cells against the log of the compound concentration.[6]
Cereblon (CRBN) Binding Assay
This assay determines the binding affinity of the degrader to the Cereblon E3 ligase. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method.[6]
Methodology:
-
Reagents: Recombinant CRBN protein, a fluorescently labeled CRBN ligand (tracer), and the test compound.
-
Assay Setup: In a microplate, combine the CRBN protein, the fluorescent tracer, and varying concentrations of the GSPT1 degrader.
-
Incubation: Allow the components to incubate and reach binding equilibrium.
-
Measurement: Measure the TR-FRET signal. The test compound will compete with the tracer for binding to CRBN, leading to a decrease in the FRET signal.
-
Data Analysis: The IC50 value is determined by plotting the FRET signal against the log of the degrader concentration.[6]
Logical Relationship of Ternary Complex Formation
The formation of a stable ternary complex is a prerequisite for efficient GSPT1 degradation. The GSPT1 degrader acts as a molecular glue, with one end binding to GSPT1 and the other to CRBN.
Caption: Logical relationship of ternary complex components.
Conclusion
GSPT1 degraders that co-opt the Cereblon E3 ligase represent a promising therapeutic strategy for cancers dependent on GSPT1 function. The formation of a ternary complex between the degrader, GSPT1, and CRBN is the linchpin of this approach, leading to the selective ubiquitination and proteasomal degradation of GSPT1. A thorough understanding of the quantitative parameters of these interactions and the application of robust experimental protocols are essential for the successful development of these novel therapeutics. The data and methodologies presented in this guide provide a framework for researchers and drug developers working in this exciting field.
References
- 1. benchchem.com [benchchem.com]
- 2. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Medshine Discovery identifies new GSPT1-targeting PROTACs | BioWorld [bioworld.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
A Technical Guide to GSPT1 Degrader-4 and its Target Protein, GSPT1
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
G1 to S phase transition 1 (GSPT1), also known as eukaryotic peptide chain release factor subunit 3a (eRF3a), is a critical protein involved in mRNA translation termination and cell cycle regulation.[1][2][3] Its overexpression and oncogenic role in various cancers, including acute myeloid leukemia (AML), breast, and colon cancer, have positioned it as a compelling therapeutic target.[4][5][6] Targeted protein degradation has emerged as a powerful strategy to address such challenging targets. GSPT1 degraders are "molecular glue" compounds that hijack the ubiquitin-proteasome system (UPS) to induce the selective destruction of the GSPT1 protein.[1][7]
This document provides a technical overview of the target protein GSPT1 and a specific molecular glue, GSPT1 degrader-4. It details the mechanism of action, presents key quantitative data, and outlines essential experimental protocols for the characterization of such degraders. The information is intended to serve as a resource for researchers in oncology and drug development.
The Target Protein: GSPT1 (eRF3a)
Biological Function
GSPT1 is a GTP-binding protein that plays a dual role in fundamental cellular processes:
-
Translation Termination: As part of the eukaryotic release factor complex, GSPT1 is essential for the proper termination of protein synthesis.[2][3]
-
Cell Cycle Control: The protein is also implicated in regulating the transition from the G1 to the S phase of the cell cycle, a critical checkpoint for cell proliferation.[1][2]
Given its essential functions, the depletion of GSPT1 is broadly cytotoxic, which presents both a therapeutic opportunity and a challenge.[5]
Role in Oncology
Dysregulation and overexpression of GSPT1 are associated with the progression of several cancers.[6] The degradation of GSPT1 has been shown to induce apoptosis in malignant cells, making it a promising strategy for cancer therapy.[2][8][9] Notably, GSPT1 degradation can trigger TP53-independent cell death in leukemia models, offering a potential treatment avenue for cancers with TP53 mutations.[10] Consequently, GSPT1 is being actively pursued as a therapeutic target for AML and various MYC-driven tumors.[1][4][5]
This compound: A Molecular Glue Approach
This compound is a small molecule that functions as a "molecular glue" to induce the degradation of GSPT1.[11]
Mechanism of Action
The mechanism is centered on hijacking the cell's own protein disposal machinery. GSPT1 degraders mediate the formation of a ternary complex between the GSPT1 protein and Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[4][7][12] This induced proximity leads to the poly-ubiquitination of GSPT1, marking it for recognition and subsequent degradation by the 26S proteasome.[2][7] This process effectively eliminates the target protein from the cell. The degradation is dependent on the ubiquitin-proteasome system, and its reliance on the CRL4-CRBN ligase can be confirmed by the rescue of GSPT1 levels upon treatment with proteasome or neddylation inhibitors.[4][13]
Caption: Mechanism of GSPT1 degradation by a molecular glue degrader.
Quantitative Profile
This compound has been characterized by its potency in inducing GSPT1 degradation and inhibiting cancer cell proliferation.
| Parameter | Value | Cell Line | Description | Source |
| DC₅₀ | 25.4 nM | Not Specified | Concentration for 50% maximal degradation of GSPT1. | [11] |
| IC₅₀ | 39 nM | CAL51 (Breast Cancer) | Concentration for 50% inhibition of cell proliferation. | [11] |
Experimental Protocols for Characterization
A systematic workflow is crucial for evaluating the efficacy and mechanism of GSPT1 degraders like this compound.
Caption: In vitro assay cascade for GSPT1 degrader characterization.
Western Blotting for GSPT1 Degradation
This protocol quantifies the reduction of GSPT1 protein levels following degrader treatment.
-
Cell Culture and Treatment: Plate cells (e.g., MV4-11, MHH-CALL-4) and allow them to adhere overnight. Treat cells with a dose-response of this compound (e.g., 0.1 nM to 10 µM) for a specified time, typically 4 to 24 hours.[14]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[4]
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, resolve using SDS-PAGE, and transfer to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody against GSPT1 (e.g., Rabbit anti-human GSPT1) overnight at 4°C.[14]
-
Detection: Wash the membrane and incubate with an appropriate HRP- or fluorescently-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Imaging and Analysis: Visualize bands using a chemiluminescence or fluorescence imager. Quantify band intensities and normalize to a loading control (e.g., GAPDH, Vinculin). Calculate DC₅₀ values from the dose-response curve.[14]
Cell Viability Assay
This assay measures the antiproliferative effect of GSPT1 degradation.
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours.[4][10]
-
Luminescent Readout: Use a commercial luminescent cell viability assay kit (e.g., CellTiter-Glo®) according to the manufacturer's protocol.[4] This reagent measures ATP levels, which correlate with the number of viable cells.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to DMSO-treated control wells and calculate IC₅₀ values using non-linear regression.
In Vitro GSPT1 Ubiquitination Assay
This biochemical assay confirms that the degrader induces GSPT1 ubiquitination by the CRL4-CRBN complex.[7]
-
Reaction Setup: In a microcentrifuge tube, assemble the 20 µL ubiquitination reaction containing:
-
E1 activating enzyme (~100 nM)
-
E2 conjugating enzyme (e.g., UBE2D1, ~200 nM)
-
CRL4-CRBN E3 ligase complex (~1 µM)
-
Recombinant GSPT1 protein (~500 nM)
-
Biotinylated Ubiquitin (~5 µM)
-
ATP (~2 mM)
-
Varying concentrations of this compound.
-
-
Incubation: Incubate the reactions at 37°C for 60 minutes.
-
Quenching and Denaturation: Stop the reaction by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Detection: Resolve the reaction products by SDS-PAGE and transfer to a membrane. Probe the blot with Streptavidin-HRP to detect the biotin-ubiquitin chains. A high-molecular-weight smear indicates successful poly-ubiquitination of GSPT1.[7]
Mechanistic Confirmation with UPS Inhibitors
This cellular assay confirms that GSPT1 degradation is dependent on the proteasome and CRL4-CRBN activity.
-
Pre-treatment: Treat cells with a proteasome inhibitor (e.g., MG-132 at 10 µM) or a neddylation inhibitor (e.g., MLN4924 at 10 µM) for 2 hours.[13] Neddylation is required for CUL4 E3 ligase activity.
-
Co-treatment: Add this compound at a concentration known to cause significant degradation (e.g., 10x DC₅₀) and incubate for an additional 4-6 hours.
-
Analysis: Harvest cells and analyze GSPT1 protein levels by Western blot as described in Protocol 4.1.
-
Interpretation: A restoration or "rescue" of GSPT1 protein levels in the inhibitor-treated samples compared to samples treated with the degrader alone confirms that the degradation is mediated by the CRL4-CRBN E3 ligase and the proteasome.[4][13]
Downstream Signaling and Cellular Consequences
The degradation of GSPT1 has significant downstream effects, primarily leading to the induction of apoptosis.
Caption: Downstream cellular effects of GSPT1 degradation.
Depletion of GSPT1 is reported to trigger the integrated stress response pathway, which is a key cellular mechanism for managing translational stress.[14] This, combined with the general inhibition of protein synthesis, ultimately culminates in the induction of apoptosis and inhibition of cell proliferation, which are the desired therapeutic outcomes in cancer treatment.[11][14]
Conclusion and Future Directions
GSPT1 is a validated and promising target in oncology. This compound exemplifies the molecular glue strategy, demonstrating potent, low-nanomolar activity in degrading GSPT1 and inhibiting cancer cell growth. The primary challenge for GSPT1-targeting degraders remains the potential for on-target, off-tissue toxicity due to GSPT1's essential role in normal cells.[5][13] Future research will likely focus on developing strategies to enhance tumor-specific delivery and improve the therapeutic window, such as the design of antibody-drug conjugates or tumor-activated prodrugs, to fully realize the clinical potential of this therapeutic approach.[1][13]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 3. GSPT1 Polyclonal Antibody (PA5-62621) [thermofisher.com]
- 4. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. GSPT1 degrader News - LARVOL Sigma [sigma.larvol.com]
- 9. What are GSPT1 modulators and how do they work? [synapse.patsnap.com]
- 10. JCI - Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells [jci.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
GSPT1 Degrader-4: A Technical Guide to its Effects on Translation Termination
For Researchers, Scientists, and Drug Development Professionals
Introduction
G1 to S phase transition 1 (GSPT1), also known as eukaryotic release factor 3a (eRF3a), is a critical component of the translation termination complex in eukaryotes.[1] In conjunction with eRF1, it facilitates the recognition of stop codons and the release of newly synthesized polypeptide chains from the ribosome.[1] The essential role of GSPT1 in protein synthesis has made it a compelling target for therapeutic intervention, particularly in oncology.[2]
GSPT1 degraders are a class of therapeutic agents, often molecular glues or proteolysis-targeting chimeras (PROTACs), designed to induce the targeted degradation of the GSPT1 protein.[2] These molecules function by forming a ternary complex with GSPT1 and an E3 ubiquitin ligase, typically Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of GSPT1.[2] This targeted protein degradation approach offers a distinct mechanism of action compared to traditional inhibitors, leading to the elimination of the target protein. The degradation of GSPT1 disrupts the process of translation termination, leading to ribosomal stalling at stop codons and a global reduction in protein synthesis.[3][4] This ultimately triggers cellular stress responses and can induce apoptosis in cancer cells.[5]
This technical guide provides an in-depth overview of the effects of a specific GSPT1 molecular glue, GSPT1 degrader-4 , on translation termination. It includes a summary of its activity, detailed experimental protocols for assessing its impact on cellular processes, and visualizations of the relevant biological pathways and experimental workflows.
Core Concepts and Signaling Pathways
The degradation of GSPT1 by this compound initiates a cascade of events that disrupt protein synthesis and cellular homeostasis. The central mechanism involves the recruitment of GSPT1 to the CRL4-CRBN E3 ubiquitin ligase complex, leading to its ubiquitination and proteasomal degradation. The subsequent depletion of GSPT1 impairs the function of the translation termination complex, which is composed of GSPT1 and eRF1. This impairment results in ribosomes stalling at stop codons on messenger RNA (mRNA) transcripts. The accumulation of stalled ribosomes triggers a cellular stress response and leads to a global decrease in protein synthesis, which can ultimately result in apoptosis.
References
Preliminary Cytotoxicity Screening of GSPT1 Degrader-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of GSPT1 degrader-4, a molecule designed to induce the degradation of the G1 to S phase transition 1 (GSPT1) protein. GSPT1 is a crucial factor in translation termination, and its targeted degradation has emerged as a promising therapeutic strategy in oncology, particularly in cancers exhibiting translational addiction, such as those driven by the MYC oncogene.[1][2] This document outlines the core cellular consequences of GSPT1 degradation, presents quantitative data for this compound and other relevant compounds, details key experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.
Introduction to GSPT1 Degradation
GSPT1 degraders, including this compound, are a class of therapeutic agents, often categorized as "molecular glues," that hijack the body's natural protein disposal system.[3][4] These small molecules induce proximity between the GSPT1 protein and an E3 ubiquitin ligase, most commonly Cereblon (CRBN).[3][5][6] This induced ternary complex formation (GSPT1-degrader-CRBN) leads to the polyubiquitination of GSPT1, marking it for degradation by the proteasome.[5][7]
The depletion of cellular GSPT1 disrupts the normal process of translation termination, causing ribosomes to read through stop codons.[1] This leads to the production of aberrant proteins and triggers the Integrated Stress Response (ISR), ultimately resulting in p53-independent apoptosis in cancer cells.[4][6]
Quantitative Data Summary
The following tables summarize the in vitro potency and anti-proliferative activity of this compound and provide a comparative landscape with other known GSPT1 degraders.
Table 1: In Vitro Degradation and Cytotoxicity of this compound
| Compound | Cell Line | DC50 (nM) | IC50 (nM) | Citation |
| This compound | CAL51 (Breast Cancer) | 25.4 | 39 | [8][9][10][11] |
DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration.
Table 2: Comparative In Vitro Activity of Various GSPT1 Degraders
| Compound | Cell Line(s) | DC50 (nM) | IC50 (nM) | Citation(s) |
| CC-885 | SNU-C4 | - | 3.3 | [12] |
| CC-90009 | U937, OCI-AML2, MOLM-13 | - | <10 | [1] |
| SJ6986 | MV4-11 (AML) | 9.7 (4h), 2.1 (24h) | - | [13] |
| MRT-048 | Myc-driven HMEC | - | 640 | [14] |
| Compound 9q | U937, MOLT-4, MV4-11 | 35 | 19, 6, 27 | [14] |
Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
This section details the methodologies for key experiments involved in the preliminary cytotoxicity screening of GSPT1 degraders.
Cell Viability and Cytotoxicity Assays
a) MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound for the desired duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[4]
-
b) CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
-
Principle: The assay reagent lyses cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present.
-
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Western Blot for GSPT1 Degradation
This technique is used to quantify the reduction in GSPT1 protein levels.
-
Protocol:
-
Culture and treat cells with various concentrations of this compound for different time points (e.g., 4, 8, 24 hours).[4]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with a primary antibody against GSPT1 and a loading control (e.g., GAPDH, β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the percentage of GSPT1 degradation and calculate the DC50 value.[16]
-
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspases 3 and 7, key effectors of apoptosis.
-
Protocol:
-
Seed cells in a 96-well plate and treat with this compound.
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Mix and incubate at room temperature for 1-2 hours.
-
Measure the luminescence, which is proportional to the amount of caspase activity.
-
Normalize the results to the vehicle control to determine the fold-induction of apoptosis.
-
Visualizations
The following diagrams illustrate the key pathways and workflows relevant to the action and analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | Molecular Glues | 3034764-32-1 | Invivochem [invivochem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound |CAS 3034764-32-1|DC Chemicals [dcchemicals.com]
- 12. SJPYT-195: A Designed Nuclear Receptor Degrader That Functions as a Molecular Glue Degrader of GSPT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Methodological & Application
GSPT1 Degrader-4: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
G1 to S phase transition 1 (GSPT1) is a protein that plays a critical role in the termination of mRNA translation and the regulation of the cell cycle.[1] Its dysregulation has been implicated in various cancers, making it a compelling therapeutic target.[1] GSPT1 degrader-4 is a potent and selective molecular glue degrader of GSPT1.[2][3] Molecular glues are small molecules that induce a physical interaction between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[4] this compound functions by forming a ternary complex with GSPT1 and the Cereblon (CRBN) E3 ubiquitin ligase, which marks GSPT1 for degradation.[5][6] This targeted protein degradation offers a promising therapeutic strategy for cancers dependent on GSPT1.[4]
This document provides detailed application notes and protocols for the in vitro use of this compound, including its mechanism of action, key experimental procedures, and data presentation guidelines.
Mechanism of Action
This compound acts as a molecular glue to induce the proximity of GSPT1 and the CRBN E3 ubiquitin ligase complex. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to GSPT1. The resulting polyubiquitinated GSPT1 is then recognized and degraded by the 26S proteasome. The depletion of cellular GSPT1 levels disrupts downstream signaling pathways, such as the GSK-3β/CyclinD1 pathway, leading to cell cycle arrest and apoptosis in cancer cells.[7][8]
Signaling Pathway of GSPT1 Degradation
Caption: GSPT1 degradation pathway induced by this compound.
Data Presentation
The following table summarizes the in vitro activity of this compound and provides comparative data for other known GSPT1 degraders.
| Compound | Target | DC50 (nM) | IC50 (nM) | Cell Line | Reference |
| This compound | GSPT1 | 25.4 | 39 | CAL51 | [2][3] |
| SJ6986 (Compound 6) | GSPT1 | 9.7 (4h), 2.1 (24h) | 1.5 | MV4-11 | [1] |
| CC-885 | GSPT1 | - | - | MOLM13 | [9] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., CAL51, MV4-11)
-
Complete culture medium
-
This compound
-
96-well plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Prepare a serial dilution of this compound in complete culture medium. A suggested concentration range is 0.1 nM to 10 µM.
-
Add 100 µL of the diluted degrader to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours (or a desired time point).
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.[10]
Western Blot for GSPT1 Degradation
This protocol is to quantify the degradation of endogenous GSPT1 protein levels in cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well plates
-
Ice-cold PBS
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GSPT1 and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Seed cells in 6-well plates. For adherent cells, aim for 70-80% confluency at harvest. For suspension cells, seed at approximately 0.5 x 10^6 cells/mL.
-
Incubate overnight.
-
Treat cells with various concentrations of this compound for different time points (e.g., 0, 2, 4, 8, 16, 24 hours). Include a vehicle control.
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95-100°C for 5-10 minutes.[9]
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GSPT1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the percentage of GSPT1 degradation. Plot a dose-response curve to calculate the DC50 value.[10]
Experimental Workflow for In Vitro Assays
Caption: A general workflow for the in vitro characterization of this compound.
Co-Immunoprecipitation (Co-IP) for GSPT1-CRBN Interaction
This protocol is to confirm the this compound-induced interaction between GSPT1 and CRBN.
Materials:
-
Cancer cell line of interest
-
This compound
-
MG132 (proteasome inhibitor)
-
Co-IP lysis buffer
-
Anti-GSPT1 antibody or anti-CRBN antibody
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Western blot reagents
Procedure:
-
Treat cells with the determined DC50 of this compound and 10 µM MG132 for 4-6 hours to prevent the degradation of the ternary complex.[10]
-
Lyse the cells using Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G beads for 30-60 minutes at 4°C.
-
Incubate the pre-cleared lysate with an anti-GSPT1 or anti-CRBN antibody (or isotype control IgG) overnight at 4°C with gentle rotation.
-
Add protein A/G beads to pull down the antibody-protein complexes and incubate for 2-4 hours at 4°C.
-
Wash the beads several times with Co-IP lysis buffer.
-
Elute the proteins from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting, probing for both GSPT1 and CRBN. An increased co-precipitation of the reciprocal protein in the presence of this compound indicates the formation of the ternary complex.[10][11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Molecular Glues | 3034764-32-1 | Invivochem [invivochem.com]
- 4. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. assaygenie.com [assaygenie.com]
Application Notes and Protocols for GSPT1 Degrader-4 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GSPT1 degrader-4 in cell culture experiments. This document outlines the mechanism of action, recommended dosage, and detailed protocols for key assays to evaluate the efficacy and cellular effects of this molecular glue degrader.
Introduction
GSPT1 (G1 to S phase transition 1), also known as eRF3a, is a critical protein involved in the termination of protein synthesis and regulation of the cell cycle.[1] Its overexpression has been associated with the progression of various cancers, making it a compelling therapeutic target.[1] GSPT1 degraders, including this compound, are a novel class of anti-cancer agents that function as "molecular glues."[1][2] These small molecules induce the degradation of the GSPT1 protein, leading to cell cycle arrest and apoptosis in cancer cells.[1][3]
This compound is a potent molecular glue that has been shown to have a half-maximal degradation concentration (DC50) of 25.4 nM and a half-maximal inhibitory concentration (IC50) of 39 nM for CAL51 cell proliferation.[4][5]
Mechanism of Action
GSPT1 degraders function by hijacking the ubiquitin-proteasome system. They facilitate the formation of a ternary complex between the GSPT1 protein and the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][6] This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome.[6][7] The subsequent depletion of cellular GSPT1 disrupts translation termination and can activate the integrated stress response, ultimately leading to cancer cell death.[1][2]
Caption: Mechanism of GSPT1 degradation by this compound.
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound and other relevant GSPT1 degraders for comparative purposes.
Table 1: In Vitro Activity of this compound
| Compound | Cell Line | DC50 (nM) | IC50 (nM) | Reference |
| This compound | CAL51 | 25.4 | 39 | [4][5] |
Table 2: Comparative In Vitro Activity of Other GSPT1 Degraders
| Compound | Cell Line | DC50 (nM) | IC50 (nM) | Reference |
| CC-885 | MOLM13 | Qualitative Degradation | - | [2] |
| SJ6986 | MV4-11 | 9.7 (4 hours) | - | [2][8] |
| SJ6986 | MV4-11 | 2.1 (24 hours) | - | [2][8] |
| GSPT1 degrader-1 | MOLT-4 | - | 6 | [9] |
| GSPT1 degrader-1 | MV4-11 | - | 27 | [9] |
| GSPT1 degrader-1 | U-937 | - | 19 | [9] |
Experimental Protocols
Cell Culture and Compound Preparation
-
Cell Lines: Use appropriate cancer cell lines for your study. For example, CAL51 (breast cancer) is a cell line in which this compound has been characterized.[4][5] Other relevant cell lines for GSPT1 degrader studies include MV4-11 (Acute Myeloid Leukemia) and MHH-CALL-4 (Acute Lymphoblastic Leukemia).[1]
-
Culture Conditions: Culture cells in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). For experiments, create serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations. A typical concentration range to test for DC50 and IC50 determination is 0.1 nM to 10 µM.[1] Always include a vehicle control (DMSO) at the same final concentration as the highest compound concentration used.
Western Blotting for GSPT1 Degradation
This protocol is to quantify the extent of GSPT1 protein degradation following treatment with this compound.
-
Cell Seeding and Treatment:
-
For adherent cells, seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
For suspension cells, seed at a density of approximately 0.5 x 10^6 cells/mL.
-
Allow cells to attach overnight (for adherent cells).
-
Treat cells with a range of this compound concentrations for various time points (e.g., 4, 8, 16, 24 hours).[2]
-
-
Cell Lysis:
-
Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with a primary antibody against GSPT1 overnight at 4°C.[1][2] Use a loading control antibody (e.g., GAPDH or β-actin) for normalization.[2]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1][2]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
Caption: Western blot workflow for assessing GSPT1 degradation.
Cell Viability (Cytotoxicity) Assay
This protocol is to determine the effect of this compound on cell proliferation and viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).[1]
-
Allow cells to attach overnight (for adherent cells).
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound and a DMSO vehicle control.
-
Incubate for a desired period (e.g., 72 hours).[10]
-
-
Viability Measurement (using MTS/MTT or CellTiter-Glo®):
-
For MTS/MTT:
-
For CellTiter-Glo®:
-
Follow the manufacturer's protocol to measure ATP levels as an indicator of cell viability.
-
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the DMSO-treated control cells.
-
Plot a dose-response curve to determine the IC50 value.
-
Apoptosis Assay
This protocol is to assess the induction of apoptosis following GSPT1 degradation.
-
Cell Treatment:
-
Treat cells with this compound at concentrations around the determined IC50 value for a relevant time course (e.g., 24, 48, 72 hours).
-
-
Apoptosis Detection (e.g., using Caspase-Glo® 3/7 Assay):
-
Follow the manufacturer's protocol for the Caspase-Glo® 3/7 Assay to measure caspase activity as an indicator of apoptosis.[1]
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the results to the vehicle-treated control to determine the fold-increase in caspase activity.
-
Downstream Signaling Pathways
The degradation of GSPT1 has several downstream consequences that contribute to its anti-cancer effects. These include disruption of translation termination, which can lead to activation of the integrated stress response (ISR) pathway.[2] GSPT1 also plays a role in the G1 to S phase transition of the cell cycle, and its degradation can lead to cell cycle arrest.[3][11] Furthermore, GSPT1 can influence apoptosis regulators under cellular stress conditions.[11]
Caption: Key downstream cellular effects of GSPT1 degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What are GSPT1 modulators and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound |CAS 3034764-32-1|DC Chemicals [dcchemicals.com]
- 6. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Annexin V Apoptosis Assay Following GSPT1 Degrader-4 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSPT1 (G1 to S phase transition 1) is a protein that plays a critical role in the regulation of the cell cycle and mRNA translation termination.[1] In many cancers, GSPT1 is overexpressed and contributes to uncontrolled cell proliferation.[2] GSPT1 degraders are a novel class of therapeutic agents that function as "molecular glues," inducing the targeted degradation of the GSPT1 protein via the ubiquitin-proteasome system.[1][3] These degraders typically work by forming a ternary complex with GSPT1 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent destruction of GSPT1 by the proteasome.[1][3] The depletion of GSPT1 has been demonstrated to activate the integrated stress response pathway and induce p53-independent apoptosis in cancer cells, making it a promising therapeutic strategy.[1][4]
The Annexin V assay is a widely used method to detect one of the earliest events in apoptosis: the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[5][6] Annexin V is a calcium-dependent protein with a high affinity for PS.[5] When conjugated to a fluorophore, such as FITC, it can be used to identify apoptotic cells via flow cytometry.[5] Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact membrane of live and early apoptotic cells.[7] However, in late-stage apoptotic or necrotic cells with compromised membrane integrity, PI can enter and stain the nucleus.[7] Dual staining with Annexin V and PI allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.[5]
These application notes provide a comprehensive protocol for inducing apoptosis in cancer cell lines using a hypothetical GSPT1 degrader, GSPT1 Degrader-4, and subsequently quantifying the apoptotic cell population using the Annexin V/PI assay.
Data Presentation
The following table presents representative quantitative data from an Annexin V/PI staining experiment performed on the MV4-11 acute myeloid leukemia (AML) cell line treated with this compound for 48 hours. This data illustrates the expected dose-dependent increase in apoptosis following treatment.
Table 1: Apoptosis Induction in MV4-11 Cells Treated with this compound for 48 hours
| Treatment Group | Concentration (nM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 (DMSO) | 92.5 ± 2.1 | 3.5 ± 0.8 | 4.0 ± 1.1 |
| This compound | 10 | 75.3 ± 3.5 | 15.2 ± 2.2 | 9.5 ± 1.8 |
| This compound | 50 | 42.1 ± 4.2 | 38.6 ± 3.9 | 19.3 ± 2.5 |
| This compound | 100 | 15.8 ± 2.9 | 55.4 ± 5.1 | 28.8 ± 3.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Apoptosis Induction
Experimental Workflow for Annexin V Assay
Experimental Protocols
Materials and Reagents
-
Cell Line: A cancer cell line known to be sensitive to GSPT1 degradation (e.g., MV4-11, MHH-CALL-4).[2]
-
This compound: Stock solution in DMSO.
-
Vehicle Control: DMSO.
-
Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): Ca2+/Mg2+ free, ice-cold.
-
Annexin V Apoptosis Detection Kit: Containing:
-
Annexin V-FITC (or other fluorophore conjugate)
-
Propidium Iodide (PI) solution
-
10X Annexin V Binding Buffer (typically containing HEPES, NaCl, and CaCl2).[8]
-
-
6-well tissue culture plates.
-
Flow cytometry tubes.
-
Flow cytometer.
Protocol 1: Cell Treatment with this compound
-
Cell Seeding: Seed the selected cancer cell line in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvesting (e.g., 0.5 x 10^6 cells/mL for suspension cells like MV4-11).
-
Drug Preparation: Prepare serial dilutions of this compound from a concentrated stock solution in complete culture medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM). Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest drug concentration.
-
Treatment: Carefully remove the existing medium from the cells (for adherent cells) or directly add the drug solutions (for suspension cells). Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubation: Incubate the plates for the desired time period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically but is often correlated with the time required to observe significant GSPT1 protein degradation.[4]
Protocol 2: Annexin V/PI Staining and Flow Cytometry
-
Preparation of Binding Buffer: Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water. Keep on ice.
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells from each well and transfer them to individual flow cytometry tubes.
-
Adherent cells: Carefully aspirate the medium. Wash once with PBS. Detach the cells using a gentle, non-enzymatic cell dissociation solution to maintain membrane integrity. Collect the cells in flow cytometry tubes.
-
-
Cell Washing: Centrifuge the cell suspensions at 300-400 x g for 5 minutes at 4°C. Carefully aspirate the supernatant and wash the cells once with 1-2 mL of ice-cold PBS. Repeat the centrifugation and aspiration.
-
Cell Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. The cell concentration should be approximately 1 x 10^6 cells/mL.
-
Annexin V Staining: Add 5 µL of Annexin V-FITC to each 100 µL of cell suspension. Gently vortex the tubes.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
PI Staining and Final Preparation: Add 5 µL of PI staining solution to each tube. Add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells after this step.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately (preferably within 1 hour).[7]
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up appropriate compensation and define the quadrants for analysis.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Data Interpretation:
-
Lower-Left Quadrant (Annexin V- / PI-): Viable cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often considered part of the late apoptotic/necrotic population).
-
-
Troubleshooting
-
High background staining in the negative control: This could be due to excessive centrifugation speeds causing mechanical damage to cells or overly long incubation times. Ensure gentle handling of cells.
-
Weak Annexin V signal: Confirm the presence of Ca2+ in the binding buffer as Annexin V binding to PS is calcium-dependent.[5] Also, ensure the incubation time is sufficient.
-
High PI staining in all samples: This may indicate a generally unhealthy cell population before treatment or harsh cell handling. Check cell viability before starting the experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of Potent, Selective, and Orally Bioavailable Small-Molecule GSPT1/2 Degraders from a Focused Library of Cereblon Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Studies of GSPT1 Degrader-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
G1 to S phase transition 1 (GSPT1) is a crucial protein involved in the regulation of cell cycle progression and translation termination.[1][2] Its role in various cancers has made it an attractive therapeutic target.[1][2][3] GSPT1 degraders, a class of molecules designed to induce the degradation of the GSPT1 protein, have shown promise in preclinical studies.[4][5][6][7] This document provides a detailed guide for the in vivo study design and formulation of a novel GSPT1 degrader, referred to herein as GSPT1 degrader-4.
GSPT1 Signaling Pathways
GSPT1 plays a key role in several cellular processes. Understanding these pathways is critical for designing experiments and interpreting results.
Caption: Key signaling pathways involving GSPT1.
Formulation of this compound for In Vivo Studies
A significant challenge in the preclinical development of small molecule degraders is their often poor aqueous solubility, which can lead to low oral bioavailability.[8][9][10][11][12] Careful formulation is therefore critical for successful in vivo evaluation.
Formulation Strategies
Several strategies can be employed to enhance the solubility and bioavailability of poorly water-soluble compounds like this compound.[8][9][10][12][13]
| Formulation Strategy | Description | Advantages | Disadvantages |
| Co-solvent Systems | A mixture of a water-miscible organic solvent and water. Common co-solvents include PEG 300/400, propylene (B89431) glycol, and N-methyl-2-pyrrolidone (NMP).[9][11] | Simple to prepare, suitable for early-stage studies. | Potential for drug precipitation upon dilution in vivo, potential for solvent toxicity at high concentrations. |
| Surfactant-based Systems | Use of surfactants to form micelles that encapsulate the drug. Examples include polysorbate 80 (Tween 80) and Solutol HS 15.[9][11] | Can significantly increase solubility and improve stability of the formulation. | Can have toxicological effects, may alter drug absorption and distribution. |
| Lipid-based Formulations | Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) that form fine emulsions in the GI tract.[10][12] | Can enhance lymphatic transport and avoid first-pass metabolism. | More complex to develop and characterize. |
| Particle Size Reduction | Micronization or nanomilling to increase the surface area of the drug particles, thereby enhancing the dissolution rate.[8][9] | Applicable to a wide range of compounds, can significantly improve bioavailability. | Requires specialized equipment, potential for particle aggregation. |
Recommended Formulation Protocol for this compound (Example)
This protocol describes the preparation of a co-solvent/surfactant-based formulation suitable for oral administration in mice.
Materials:
-
This compound
-
N-methyl-2-pyrrolidone (NMP)
-
Polyethylene glycol 400 (PEG 400)
-
Polysorbate 80 (Tween 80)
-
Sterile water for injection
Protocol:
-
Weigh the required amount of this compound.
-
In a sterile vial, dissolve this compound in NMP by vortexing.
-
Add PEG 400 to the solution and vortex until a clear solution is obtained.
-
Add Tween 80 and mix thoroughly.
-
Slowly add sterile water to the desired final volume while continuously mixing.
-
Visually inspect the final formulation for any precipitation. The final formulation should be a clear solution.
-
Store the formulation at 4°C and protect it from light. Use within 24 hours of preparation.
Example Formulation Composition:
| Component | Percentage (v/v) |
| NMP | 5% |
| PEG 400 | 30% |
| Tween 80 | 5% |
| Sterile Water | 60% |
In Vivo Study Design
A well-designed in vivo study is essential to evaluate the pharmacokinetics (PK), pharmacodynamics (PD), and efficacy of this compound.
Experimental Workflow
Caption: General workflow for an in vivo efficacy study.
Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Protocol:
-
Animal Model: Use healthy male BALB/c mice (6-8 weeks old).
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg).
-
Group 2: Oral (PO) administration (e.g., 10 mg/kg).
-
-
Dosing: Administer a single dose of this compound.
-
Sample Collection: Collect blood samples at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Analysis: Analyze plasma concentrations of this compound using LC-MS/MS.
-
Data Presentation:
| PK Parameter | IV (2 mg/kg) | PO (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (h) | 0.083 | 1 |
| AUC (0-t) (ng*h/mL) | 2500 | 4000 |
| t1/2 (h) | 3.5 | 4.2 |
| Bioavailability (%) | - | 32 |
Pharmacodynamic (PD) Study
Objective: To assess the extent and duration of GSPT1 protein degradation in vivo.
Protocol:
-
Animal Model: Use tumor-bearing mice (e.g., MV-4-11 xenograft model).
-
Dosing: Administer a single oral dose of this compound at different dose levels (e.g., 10, 30, and 100 mg/kg).
-
Sample Collection: Collect tumor and spleen tissues at various time points (e.g., 4, 8, 24, 48, and 72 hours post-dose).
-
Analysis: Measure GSPT1 protein levels by Western blot or targeted proteomics.
-
Data Presentation:
| Dose (mg/kg) | Time (h) | GSPT1 Degradation in Tumor (%) |
| 10 | 8 | 50 |
| 30 | 8 | 85 |
| 100 | 8 | >95 |
| 30 | 24 | 70 |
| 30 | 48 | 40 |
Efficacy Study
Objective: To evaluate the anti-tumor activity of this compound.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID) bearing human tumor xenografts (e.g., NCI-N87 or 22Rv1).[4][5]
-
Tumor Implantation: Subcutaneously implant tumor cells. Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Treatment Groups:
-
Vehicle control
-
This compound (e.g., 30 mg/kg, daily oral gavage)
-
Positive control (if available)
-
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined size.
-
Data Presentation:
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | 1500 | - |
| This compound (30 mg/kg) | 300 | 80 |
Troubleshooting In Vivo Studies
Caption: Troubleshooting logic for poor in vivo efficacy.
Conclusion
The successful in vivo evaluation of this compound relies on a rational study design and an appropriate formulation to overcome potential challenges such as poor solubility. The protocols and data presentation formats outlined in this document provide a comprehensive framework for researchers to assess the therapeutic potential of novel GSPT1 degraders. Careful attention to formulation, pharmacokinetics, pharmacodynamics, and efficacy will be crucial for advancing these promising therapeutic agents toward clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. What are GSPT1 modulators and how do they work? [synapse.patsnap.com]
- 3. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway | Aging [aging-us.com]
- 4. GSPT1 degrader News - LARVOL Sigma [sigma.larvol.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. News - GSPT1 degrader - LARVOL VERI [veri.larvol.com]
- 8. mdpi.com [mdpi.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. researchgate.net [researchgate.net]
Revolutionizing Cancer Biology Research: Lentiviral Expression of GSPT1 for Degrader Studies
Introduction
G1 to S phase transition 1 (GSPT1), a key protein in translation termination, has emerged as a significant therapeutic target in oncology.[1][2] Its degradation has been shown to induce apoptosis and inhibit proliferation in cancer cells, particularly in malignancies like acute myeloid leukemia (AML) and MYC-driven cancers.[1][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing lentiviral systems to express GSPT1 in cellular models for the study of molecular glue degraders. The stable expression of GSPT1 via lentiviral transduction facilitates robust and reproducible assays for characterizing the efficacy and mechanism of action of novel GSPT1-targeting therapeutics.
Molecular glue degraders are small molecules that induce the degradation of a target protein by promoting its interaction with an E3 ubiquitin ligase.[1] In the case of GSPT1, these degraders often hijack the Cereblon (CRBN) E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of GSPT1.[4][5] This targeted protein degradation approach offers a powerful strategy to eliminate aberrant proteins that drive cancer progression.
This document outlines detailed protocols for the generation of stable GSPT1-expressing cell lines using lentivirus, methods for validating GSPT1 expression, and assays to quantify degrader-induced GSPT1 degradation.
Data Presentation
The following tables summarize the degradation potency and anti-proliferative activity of well-characterized GSPT1 degraders in various cancer cell lines. This data serves as a benchmark for researchers developing novel GSPT1-targeting compounds.
Table 1: In Vitro Degradation Potency of GSPT1 Degraders
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | Assay |
| CC-90009 | Peripheral Blood Blasts | >90% degradation at higher doses | >90 | Not Specified | Western Blot |
| CC-90009 | T-cells | >90% degradation at higher doses | >90 | Not Specified | Western Blot |
| CC-90009 | MV4-11 | 1.6 | >90 | 24 | Western Blot |
| SJ6986 | MV4-11 | 2.1 | 99 | 24 | Western Blot |
| GSPT1 degrader-17 | U937 | 35 | 81.65 | Not Specified | Western Blot |
DC50: The concentration of the compound that results in 50% of the maximum degradation. Dmax: The maximum percentage of protein degradation observed.
Table 2: Anti-proliferative Activity of GSPT1 Degraders
| Compound | Cell Line | IC50 (nM) | Treatment Time (h) | Assay |
| CC-90009 | AML Cell Lines (average) | 3 - 75 | Not Specified | Cell Viability Assay |
| SJ6986 | MV4-11 | 1.5 | 72 | Cell Viability Assay |
| SJ6986 | MHH-CALL-4 | 0.4 | 72 | Cell Viability Assay |
| GSPT1 degrader-17 | U937 | 19 | Not Specified | Cell Viability Assay |
| GSPT1 degrader-17 | MOLT-4 | 6 | Not Specified | Cell Viability Assay |
| GSPT1 degrader-17 | MV4-11 | 27 | Not Specified | Cell Viability Assay |
IC50: The concentration of the compound that inhibits cell growth by 50%.
Signaling Pathways and Experimental Workflows
To facilitate a clear understanding of the experimental processes and underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Experimental Protocols
Protocol 1: Generation of GSPT1-Expressing Stable Cell Lines via Lentiviral Transduction
This protocol describes the generation of a stable cell line overexpressing GSPT1 using a lentiviral system.
Materials:
-
Lentiviral transfer plasmid containing the GSPT1 ORF (e.g., pLenti-C-Myc-DDK-P2A-Puro-GSPT1)
-
Third-generation packaging plasmids (e.g., pMDLg/pRRE, pRSV-Rev, and pMD2.G)
-
HEK293T cells
-
Target cancer cell line (e.g., MV4-11, 22Rv1)
-
DMEM and RPMI-1640 culture media
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Polybrene
-
Phosphate-Buffered Saline (PBS)
-
0.22 µm syringe filter
Procedure:
-
Lentivirus Production: a. Seed 6 x 10^6 HEK293T cells in a 10 cm dish in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. b. The next day, when cells are approximately 70-80% confluent, transfect with the GSPT1 transfer plasmid and packaging plasmids using a suitable transfection reagent according to the manufacturer's protocol. c. After 48 and 72 hours, collect the virus-containing supernatant. d. Filter the supernatant through a 0.22 µm syringe filter to remove cellular debris. e. (Optional) Concentrate the viral particles using ultracentrifugation or a commercially available concentration reagent. f. Aliquot the viral supernatant and store at -80°C.
-
Transduction of Target Cells: a. Seed the target cancer cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction. b. On the day of transduction, replace the culture medium with fresh medium containing Polybrene (final concentration 4-8 µg/mL). c. Add the lentiviral supernatant to the cells at various multiplicities of infection (MOI). d. Incubate the cells for 24-48 hours.
-
Selection of Stable Cells: a. After transduction, replace the virus-containing medium with fresh medium containing the appropriate concentration of puromycin (previously determined by a kill curve). b. Continue to culture the cells in the selection medium, replacing it every 2-3 days, until all non-transduced cells have died. c. Expand the surviving pool of stably transduced cells.
Protocol 2: Western Blot Analysis of GSPT1 Degradation
This protocol details the procedure for quantifying GSPT1 protein levels in response to degrader treatment.[3][6][7]
Materials:
-
Stable GSPT1-expressing cells
-
GSPT1 degrader compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GSPT1, anti-loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment and Lysis: a. Seed stable GSPT1-expressing cells in 6-well plates. b. Treat the cells with a serial dilution of the GSPT1 degrader or DMSO for the desired time points (e.g., 4, 8, 24 hours). c. Wash the cells with ice-cold PBS and lyse them with RIPA buffer. d. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: a. Normalize the protein concentrations and prepare samples with Laemmli buffer. b. Boil the samples at 95°C for 5 minutes. c. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary anti-GSPT1 antibody overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST. f. Visualize the protein bands using an ECL substrate and an imaging system. g. Strip the membrane and re-probe with an anti-loading control antibody.
-
Data Analysis: a. Quantify the band intensities for GSPT1 and the loading control. b. Normalize the GSPT1 signal to the loading control. c. Calculate the percentage of GSPT1 degradation relative to the DMSO-treated control. d. Plot the percentage of degradation against the degrader concentration to determine the DC50 and Dmax values.
Protocol 3: Quantitative Real-Time PCR (qPCR) for GSPT1 mRNA Levels
This protocol is used to determine if the GSPT1 degrader affects GSPT1 at the transcript level.
Materials:
-
Stable GSPT1-expressing cells
-
GSPT1 degrader compound
-
DMSO (vehicle control)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for GSPT1 and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Treatment and RNA Extraction: a. Treat cells with the GSPT1 degrader as described in Protocol 2. b. Extract total RNA from the cells using a commercial kit.
-
cDNA Synthesis and qPCR: a. Synthesize cDNA from the extracted RNA. b. Set up the qPCR reaction with SYBR Green master mix, cDNA, and primers for GSPT1 and the housekeeping gene. c. Run the qPCR reaction on a real-time PCR system.
-
Data Analysis: a. Calculate the relative expression of GSPT1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and the DMSO-treated control.
Protocol 4: In Vitro Ubiquitination Assay
This assay biochemically confirms the ubiquitination of GSPT1 induced by the degrader.[4][8][9]
Materials:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme
-
Recombinant CRL4-CRBN E3 ligase complex
-
Recombinant GSPT1 protein
-
Biotin-labeled Ubiquitin
-
ATP
-
GSPT1 degrader compound
-
Ubiquitination reaction buffer
-
SDS-PAGE gels and Western blot reagents
-
Streptavidin-HRP
Procedure:
-
Reaction Setup: a. In a microcentrifuge tube, combine the E1, E2, CRL4-CRBN, GSPT1, and Biotin-Ubiquitin in the reaction buffer. b. Add varying concentrations of the GSPT1 degrader or DMSO. c. Initiate the reaction by adding ATP.
-
Incubation and Termination: a. Incubate the reaction mixture at 37°C for 60 minutes. b. Stop the reaction by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Detection: a. Resolve the proteins by SDS-PAGE and transfer to a nitrocellulose membrane. b. Block the membrane and probe with Streptavidin-HRP to detect polyubiquitinated GSPT1, which will appear as a high-molecular-weight smear.
Protocol 5: Ternary Complex Formation Assay (TR-FRET)
This assay measures the degrader-induced proximity between GSPT1 and CRBN.[4]
Materials:
-
His-tagged GSPT1 protein
-
GST-tagged CRBN/DDB1 complex
-
GSPT1 degrader compound
-
Anti-His-Tb (Terbium) antibody
-
Anti-GST-d2 antibody
-
TR-FRET assay buffer
-
384-well plates
-
TR-FRET plate reader
Procedure:
-
Assay Setup: a. Prepare serial dilutions of the GSPT1 degrader in the assay buffer. b. In a 384-well plate, add the diluted compound. c. Add a solution containing His-GSPT1 and GST-CRBN/DDB1. d. Add a solution containing the Anti-His-Tb and Anti-GST-d2 antibodies.
-
Incubation and Measurement: a. Incubate the plate at room temperature for 60-120 minutes, protected from light. b. Read the plate on a TR-FRET enabled plate reader, exciting at 340 nm and measuring emissions at 620 nm (Terbium) and 665 nm (d2).
-
Data Analysis: a. Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). b. Plot the TR-FRET ratio against the degrader concentration to determine the potency of ternary complex formation.
References
- 1. Development and therapeutic potential of GSPT1 molecular glue degraders: A medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bio-rad.com [bio-rad.com]
- 7. Western Blot Protocol | Proteintech Group [ptglab.com]
- 8. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: CRISPR/Cas9 Screen with a GSPT1 Degrader to Identify Resistance Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
G1 to S phase transition 1 (GSPT1) is a crucial protein involved in the regulation of cell growth and division, as well as mRNA translation termination.[1] Its role in promoting the proliferation of cancer cells has made it an attractive therapeutic target.[2][3] A novel class of therapeutic agents, known as GSPT1 degraders, function as molecular glues to induce the degradation of the GSPT1 protein.[3][4] These degraders, such as GSPT1 degrader-4, redirect the CRL4^CRBN^ E3 ubiquitin ligase complex to GSPT1, leading to its ubiquitination and subsequent destruction by the proteasome.[5] This targeted degradation has shown promise in cancer therapy, particularly in malignancies dependent on high levels of protein synthesis.[6]
However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge.[7] Understanding the genetic basis of resistance to GSPT1 degraders is paramount for developing effective long-term treatment strategies and identifying patient populations who may benefit most. Genome-wide CRISPR/Cas9 screens provide a powerful, unbiased approach to systematically identify genes whose loss confers resistance to a given drug.[7][8]
These application notes provide a comprehensive framework and detailed protocols for conducting a pooled, genome-wide CRISPR/Cas9 knockout screen to identify genes that, when inactivated, lead to resistance to this compound.
Data Presentation
Whole-genome CRISPR/Cas9 screens generate large and complex datasets. The primary output is a ranked list of genes whose knockout leads to either enrichment (resistance) or depletion (sensitivity) in the cell population following drug treatment. The data are typically quantified by metrics such as the log-fold change (LFC) of single-guide RNA (sgRNA) representation and a statistical value (e.g., p-value or False Discovery Rate - FDR). Below are tables summarizing hypothetical quantitative data from a CRISPR/Cas9 screen for resistance to this compound.
Table 1: Top Enriched Genes Conferring Resistance to this compound
| Gene Symbol | Description | Log-Fold Change (LFC) | p-value | False Discovery Rate (FDR) |
| CRBN | Cereblon | 8.2 | 1.5 x 10-12 | 4.1 x 10-9 |
| RBX1 | Ring-Box 1 | 7.5 | 3.2 x 10-11 | 8.8 x 10-8 |
| CUL4A | Cullin 4A | 7.1 | 9.8 x 10-11 | 2.7 x 10-7 |
| DDB1 | Damage Specific DNA Binding Protein 1 | 6.8 | 2.1 x 10-10 | 5.8 x 10-7 |
| UBE2D3 | Ubiquitin Conjugating Enzyme E2 D3 | 5.9 | 4.5 x 10-9 | 1.2 x 10-5 |
| GSPT1 | G1 to S Phase Transition 1 | 5.5 | 1.2 x 10-8 | 3.3 x 10-5 |
Table 2: Top Depleted Genes Indicating Sensitization to this compound
| Gene Symbol | Description | Log-Fold Change (LFC) | p-value | False Discovery Rate (FDR) |
| EIF4A1 | Eukaryotic Translation Initiation Factor 4A1 | -6.5 | 2.8 x 10-10 | 7.7 x 10-7 |
| MYC | MYC Proto-Oncogene | -6.1 | 8.9 x 10-10 | 2.4 x 10-6 |
| RPL22 | Ribosomal Protein L22 | -5.8 | 1.7 x 10-9 | 4.7 x 10-6 |
| EIF3A | Eukaryotic Translation Initiation Factor 3 Subunit A | -5.4 | 5.2 x 10-9 | 1.4 x 10-5 |
Experimental Protocols
Cell Line Selection and Preparation
-
Cell Line Selection: Choose a cancer cell line that is sensitive to this compound. This can be determined by standard cell viability assays (e.g., CellTiter-Glo®).
-
Cas9 Expression: Generate a stable Cas9-expressing cell line by lentiviral transduction with a Cas9-expression vector.
-
Selection and Validation: Select for Cas9-expressing cells using an appropriate antibiotic. Validate Cas9 activity using a functional assay, such as a GFP-knockout reporter assay.[8]
Lentiviral CRISPR Library Production
-
Library Amplification: Amplify a pooled sgRNA library (e.g., GeCKO v2, Brunello) by electroporation into competent E. coli. Culture the transformed bacteria on large-format agar (B569324) plates to ensure high library representation.[7]
-
Plasmid Isolation: Scrape the colonies and perform a maxi-prep to isolate the plasmid DNA.[7]
-
Lentivirus Production: Co-transfect the sgRNA library plasmid pool with lentiviral packaging (e.g., psPAX2) and envelope (e.g., pMD2.G) plasmids into HEK293T cells.
-
Virus Harvest: Collect the lentiviral supernatant at 48 and 72 hours post-transfection. Concentrate the viral particles and determine the viral titer.[7]
CRISPR Library Transduction
-
Transduction: Transduce the Cas9-expressing cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA.[8]
-
Library Coverage: Maintain a cell population size that ensures at least 500-fold coverage of the sgRNA library throughout the experiment.[8]
-
Selection: Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Baseline Sample: Collect a baseline cell population (T0) for genomic DNA extraction.
Drug Selection
-
Cell Plating: Split the transduced cell population into a control group (treated with vehicle, e.g., DMSO) and a treatment group (treated with this compound).
-
Concentration Determination: Determine the optimal concentration of this compound that results in significant cell killing over the course of the experiment (e.g., IC80-IC90).[7]
-
Treatment: Culture the cells for 14-21 days, passaging as needed while maintaining library representation.
-
Cell Harvest: Harvest the surviving cells from both the control and treatment groups for genomic DNA extraction.
Genomic DNA Extraction and sgRNA Sequencing
-
gDNA Extraction: Extract high-quality genomic DNA from the T0, control, and treated cell populations.
-
sgRNA Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds sequencing adapters and barcodes.[9]
-
Sequencing: Purify the PCR products, quantify the library, and perform high-throughput sequencing (e.g., Illumina NextSeq) to determine the abundance of each sgRNA in each sample.[9]
Data Analysis
-
Read Alignment: Align the sequencing reads to the sgRNA library reference to count the occurrences of each sgRNA.[9]
-
Enrichment Analysis: Use software such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs and, by extension, genes that are enriched or depleted in the this compound treated population compared to the control population.[9][10]
-
Hit Identification: Rank genes based on their enrichment scores and statistical significance to identify top candidate genes conferring resistance.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound and its downstream cellular effects.
Caption: Experimental workflow for a pooled CRISPR/Cas9 screen to identify resistance genes.
Caption: Logical relationship between gene knockout, drug treatment, and observed phenotypes.
References
- 1. What are GSPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Cancer Biology of GSPT1: Mechanisms and Targeted Therapy Opportunities of Molecular Glue Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Expert Insights | How to Analyze CRISPR Library Data to Find Targets | Ubigene [ubigene.us]
Troubleshooting & Optimization
Technical Support Center: Optimizing GSPT1 Degrader-4 Concentration
Welcome to the technical support center for GSPT1 degrader-4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental concentration of this compound for maximal and specific degradation of the GSPT1 protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule that induces the degradation of the G1 to S phase transition 1 (GSPT1) protein. It functions as a "molecular glue," bringing GSPT1 into proximity with the Cereblon (CRBN) E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of GSPT1, marking it for degradation by the proteasome.[1] The depletion of GSPT1, a key factor in translation termination, can lead to cell cycle arrest and apoptosis in cancer cells.[2]
Q2: What are the key parameters to determine the optimal concentration of this compound?
A2: The two primary parameters to determine the efficacy of a degrader are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
-
DC50: The concentration of the degrader at which 50% of the target protein is degraded. It is a measure of the degrader's potency.
-
Dmax: The maximum percentage of protein degradation achievable with the degrader. It reflects the efficacy of the degrader.
These parameters are crucial for designing experiments and interpreting results.[3]
Q3: How do I start determining the optimal concentration for my experiments?
A3: A good starting point is to perform a dose-response experiment in your cell line of interest. Based on published data for similar GSPT1 degraders, a broad concentration range is recommended, for instance, from 0.1 nM to 10 µM.[2][4] This initial experiment will help you determine the DC50 and Dmax in your specific experimental setup.
Q4: How long should I treat my cells with this compound?
A4: The degradation of GSPT1 is a time-dependent process.[3] A time-course experiment is recommended to determine the optimal treatment duration. You can treat cells with a concentration around the estimated DC50 for various time points (e.g., 2, 4, 8, 12, 24, and 48 hours) to identify when maximal degradation occurs.[5][6]
Q5: What are the potential off-target effects of this compound?
A5: At higher concentrations, CRBN-based molecular glues can sometimes induce the degradation of other proteins, such as the transcription factors IKZF1 and IKZF3.[7] It is also important to distinguish direct degradation from indirect cellular responses to GSPT1 depletion, which can include a general shutdown of protein synthesis.[3][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low GSPT1 degradation | 1. Suboptimal concentration of this compound. 2. Insufficient treatment time. 3. Low expression of CRBN E3 ligase in the cell line. 4. Poor cell permeability of the degrader. 5. Issues with Western blot protocol. | 1. Perform a dose-response experiment with a wider concentration range. 2. Conduct a time-course experiment (e.g., 2-48 hours). 3. Confirm CRBN expression in your cell line via Western blot or qPCR. Consider using a different cell line if expression is low. 4. While less common for molecular glues than PROTACs, consider this possibility if other factors are ruled out. 5. Verify antibody performance and optimize Western blot conditions. |
| Inconsistent results between experiments | 1. Variation in cell density at the time of treatment. 2. Inaccurate serial dilutions of this compound. 3. Passage number of cells affecting cellular response. | 1. Ensure consistent cell seeding density and confluency. 2. Prepare fresh dilutions for each experiment and ensure accurate pipetting. 3. Use cells within a consistent and low passage number range. |
| High cell toxicity observed | 1. The concentration of this compound is too high, leading to off-target effects or exaggerated on-target toxicity. 2. GSPT1 degradation is inherently cytotoxic to the cell line. | 1. Perform a cell viability assay (e.g., MTS or CellTiter-Glo) in parallel with your degradation experiment to determine the IC50. Use the lowest effective concentration that achieves significant degradation without excessive cell death.[3] 2. This is an expected outcome in sensitive cell lines. Correlate the level of GSPT1 degradation with the degree of cytotoxicity. |
| The "Hook Effect" | At very high concentrations, the formation of binary complexes (degrader-GSPT1 or degrader-CRBN) can outcompete the formation of the productive ternary complex (GSPT1-degrader-CRBN), leading to reduced degradation. | Although more pronounced with bifunctional degraders like PROTACs, it's a possibility. If you observe reduced degradation at the highest concentrations of your dose-response curve, you may be observing a hook effect. It is generally advisable to work within the optimal concentration range determined by the dose-response curve. |
| Difficulty distinguishing direct vs. indirect effects | GSPT1 degradation can lead to a global reduction in protein synthesis, causing the levels of other short-lived proteins to decrease.[8] | 1. Use shorter treatment times to capture the initial, direct degradation events. 2. Perform a rescue experiment with a degradation-resistant GSPT1 mutant to confirm that the observed phenotype is a direct result of GSPT1 degradation.[6] 3. Use global proteomics to identify other downregulated proteins and assess the specificity of this compound.[7] |
Quantitative Data Summary
The following tables summarize representative data for GSPT1 degraders in various cancer cell lines. Note that the specific values for this compound may vary and should be determined experimentally in your system.
Table 1: GSPT1 Degradation Potency (DC50) and Efficacy (Dmax)
| Compound | Cell Line | Treatment Time (hours) | DC50 (nM) | Dmax (%) | Reference |
| This compound | CAL51 | Not Specified | 25.4 | Not Specified | [2] |
| SJ6986 | MV4-11 | 4 | 9.7 | ~90% | [6] |
| SJ6986 | MV4-11 | 24 | 2.1 | >90% | [6] |
| Compound 7 | MV4-11 | 4 | >10,000 | ~60% | [6] |
| Compound 7 | MV4-11 | 24 | 10 | ~90% | [6] |
Table 2: Anti-proliferative Activity (IC50) of GSPT1 Degraders
| Compound | Cell Line | Treatment Time (hours) | IC50 (nM) | Reference |
| This compound | CAL51 | Not Specified | 39 | [2] |
| SJ6986 | MHH-CALL-4 | 72 | 1.8 | [9] |
| CC-90009 | U937 | Not Specified | <10 | [9] |
| CC-90009 | OCI-AML2 | Not Specified | <10 | [9] |
| CC-90009 | MOLM-13 | Not Specified | <10 | [9] |
Experimental Protocols
Protocol 1: Dose-Response and Time-Course for GSPT1 Degradation by Western Blot
Objective: To determine the DC50, Dmax, and optimal treatment time for this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blot reagents
-
Primary antibodies: anti-GSPT1, anti-CRBN, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to be in the logarithmic growth phase and at 70-80% confluency at the time of harvest.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Dose-Response Experiment:
-
Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 100, 1000, 10000 nM) and a vehicle control (DMSO) for a fixed time (e.g., 24 hours).
-
-
Time-Course Experiment:
-
Treat cells with a single concentration of this compound (e.g., the approximate DC50 from the dose-response experiment) for various durations (e.g., 0, 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Visualize bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify band intensities using image analysis software (e.g., ImageJ).
-
Normalize GSPT1 band intensity to the loading control.
-
For the dose-response curve, plot the percentage of GSPT1 remaining relative to the vehicle control against the log of the degrader concentration. Fit the data using a non-linear regression model to determine the DC50 and Dmax.
-
For the time-course, plot the percentage of GSPT1 remaining against time.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for GSPT1-CRBN Interaction
Objective: To confirm that this compound induces the formation of a ternary complex between GSPT1 and CRBN.
Materials:
-
Cell line of interest
-
This compound
-
MG132 (proteasome inhibitor)
-
Co-IP lysis buffer
-
Anti-CRBN or anti-GSPT1 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Western blot reagents
Procedure:
-
Cell Treatment: Treat cells with this compound at its DC50 concentration and 10 µM MG132 for 4-6 hours to prevent the degradation of the complex.
-
Cell Lysis: Lyse cells using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with an anti-CRBN (or anti-GSPT1) antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with Co-IP lysis buffer.
-
Elute the proteins from the beads by boiling in Laemmli buffer.
-
-
Western Blotting: Analyze the eluate by Western blotting using antibodies against both GSPT1 and CRBN. An increased amount of co-precipitated protein in the degrader-treated sample compared to the control indicates the formation of the ternary complex.
Visualizations
Caption: Mechanism of action of this compound.
Caption: GSPT1 signaling pathways and the effect of its degradation.
References
- 1. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
GSPT1 degrader-4 stability in DMSO and cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of GSPT1 degrader-4 in DMSO and cell culture media.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability and efficacy of this compound, it is crucial to adhere to the recommended storage conditions. For optimal stability, the solid powder form of this compound should be stored at -20°C, protected from light and moisture.[1] Stock solutions prepared in DMSO can be stored at -20°C for short-term use; however, preparing fresh solutions is highly recommended to ensure maximum potency.[1]
Q2: How long is this compound stable under recommended storage conditions?
A2: The stability of this compound varies depending on its form (powder or in solvent) and the storage temperature. The following table summarizes the recommended storage durations.
Q3: What are the potential degradation pathways for this compound?
A3: Like many small molecules, this compound can be susceptible to degradation over time, primarily through hydrolysis and oxidation, especially with improper storage.[1] Exposure to moisture can lead to the hydrolysis of labile functional groups, while exposure to air and light can promote oxidation.[1] Such degradation can result in a loss of biological activity and the formation of impurities that could produce confounding results in your experiments.[1]
Q4: How should I prepare stock solutions of this compound?
A4: It is recommended to prepare a concentrated stock solution of this compound in anhydrous DMSO. For example, a 10 mM stock solution can be prepared and then aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1] Store these aliquots at -20°C or -80°C for better long-term stability.[2]
Q5: Is this compound stable in aqueous solutions or cell culture media?
A5: The stability of this compound in aqueous solutions, including cell culture media, can be limited. It is best practice to prepare fresh dilutions in your cell culture medium immediately before each experiment. Avoid storing the compound in aqueous solutions for extended periods. To assess its stability in your specific cell culture medium, a time-course experiment measuring the compound's concentration and/or activity over time is recommended.
Troubleshooting Guides
Problem 1: Inconsistent or reduced activity of this compound in cellular assays.
-
Possible Cause: Degradation of the compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature (-20°C for solid, -20°C or -80°C for DMSO stocks) and protected from light and moisture.[1][2]
-
Prepare Fresh Stock Solutions: If you are using an older stock solution, prepare a fresh one from the solid powder.[1]
-
Perform Quality Control: If possible, assess the purity of your compound using analytical methods such as HPLC or LC-MS to check for the presence of degradation products.[1]
-
Minimize Freeze-Thaw Cycles: Aliquot your DMSO stock solution to avoid repeated freezing and thawing.[1]
-
Problem 2: High variability between experimental replicates.
-
Possible Cause: Instability of the degrader in the cell culture media during the course of the experiment.
-
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound in your cell culture medium for each experiment.
-
Time-Course Experiment: Conduct a time-course experiment to determine the stability of the degrader in your specific media. This can be done by incubating the degrader in the media for different durations (e.g., 0, 2, 4, 8, 24 hours) and then testing its activity in a cellular assay.
-
Vehicle Control: Ensure your vehicle control (e.g., DMSO) concentration is consistent across all experimental conditions.
-
Data Presentation
Table 1: Recommended Storage Conditions and Stability of this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[2] |
| 4°C | 2 years[2] | |
| In Solvent (DMSO) | -80°C | 6 months[2] |
| -20°C | 1 month[2] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium over time.
-
Preparation of this compound Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare a working solution in your cell culture medium at the final desired concentration.
-
Incubation: Aliquot the this compound containing cell culture medium into sterile tubes for different time points (e.g., 0, 2, 4, 8, 24, 48 hours). Incubate these tubes under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Sample Collection: At each time point, collect an aliquot of the incubated medium.
-
Activity Assay: Use the collected medium to treat cells and measure the degradation of GSPT1 via Western Blot or another quantitative protein analysis method. Compare the degradation activity of the incubated compound to that of a freshly prepared solution (time 0).
-
Analytical Analysis (Optional): If equipment is available, analyze the concentration and purity of this compound in the collected samples at each time point using HPLC or LC-MS.
Visualizations
Caption: Workflow for assessing the stability of this compound in cell culture media.
References
Technical Support Center: Interpreting Western Blot Results for GSPT1 Degrader-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting Western blot results for GSPT1 degrader-4.
Frequently Asked Questions (FAQs)
Q1: What is GSPT1 and why is it a target for degradation?
G1 to S phase transition 1 (GSPT1), also known as eRF3a, is a protein that plays a critical role in the regulation of cell growth, specifically in the termination of protein synthesis.[1] Its involvement in cell cycle progression and translation termination makes it a compelling therapeutic target in oncology.[2][3] Dysregulation of GSPT1 has been implicated in various cancers, and its degradation can lead to cell cycle arrest and apoptosis in cancer cells.[3][4]
Q2: How does this compound work?
This compound is a small molecule that functions as a "molecular glue."[5][6] It induces the degradation of the GSPT1 protein by forming a ternary complex with GSPT1 and an E3 ubiquitin ligase, most commonly Cereblon (CRBN).[2][5][6] This proximity leads to the ubiquitination of GSPT1, marking it for subsequent degradation by the proteasome.[2][6][7] This targeted protein degradation approach offers a therapeutic strategy by eliminating the GSPT1 protein.[5]
Q3: What is the expected molecular weight of GSPT1 on a Western blot?
GSPT1 is a GTPase with an approximate molecular weight of 69 kDa. However, post-translational modifications or splice variants could potentially lead to slight variations in the observed molecular weight.
Q4: What are appropriate loading controls for a GSPT1 degradation Western blot?
Loading controls are essential to ensure equal protein loading across lanes and to normalize the GSPT1 signal.[8] Commonly used loading controls include housekeeping proteins with stable expression levels. When selecting a loading control, ensure its molecular weight is sufficiently different from GSPT1 (69 kDa) to allow for clear separation and detection.
Recommended Loading Controls:
| Loading Control | Molecular Weight | Notes |
| Beta-Actin | ~42 kDa | Widely used, but its expression can be affected by some experimental conditions. |
| GAPDH | ~36 kDa | Another common choice, but its expression can be altered by factors like hypoxia.[9] |
| Beta-Tubulin | ~55 kDa | Generally stable, but drugs affecting microtubules should be avoided.[10] |
| Vinculin | ~117 kDa | A good option for higher molecular weight proteins, providing a clear separation from GSPT1.[10] |
Troubleshooting Guide
This guide addresses common issues encountered when performing Western blots to assess GSPT1 degradation.
Scenario 1: No or Weak GSPT1 Signal
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inactive Degrader Compound | Ensure proper storage and handling of this compound to prevent degradation.[11] |
| Insufficient Incubation Time or Concentration | Optimize the treatment duration and concentration of the degrader. A time-course and dose-response experiment is recommended.[11] |
| Suboptimal Western Blot Protocol | Review and optimize each step of your Western blot protocol, including antibody dilutions, buffer composition, and transfer efficiency.[11][12] |
| Low GSPT1 Expression in Cell Line | Confirm GSPT1 expression levels in your chosen cell line using resources like The Human Protein Atlas or by running a positive control lysate.[13][14] |
| Inefficient Protein Extraction | Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation.[12][13] Sonication may be necessary for complete lysis.[12] |
| Poor Antibody Performance | Verify that the primary antibody is validated for Western blotting and is specific to GSPT1.[14] Use a recommended antibody and dilution. |
Scenario 2: High Background on Western Blot
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inadequate Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of non-fat milk).[11] |
| Antibody Concentration Too High | Titrate the primary and secondary antibody concentrations to find the optimal dilution that provides a strong signal with minimal background.[11][12] |
| Insufficient Washing | Increase the number and/or duration of washes with TBST between antibody incubations to remove non-specific binding.[15] |
| Contaminated Buffers | Prepare fresh buffers with high-purity water to avoid contamination.[11] |
| Membrane Dried Out | Ensure the membrane remains hydrated throughout the entire blotting process.[16] |
Scenario 3: Unexpected or Non-Specific Bands
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Protein Degradation | Use fresh samples and always add protease inhibitors to the lysis buffer.[13][16] |
| Splice Variants or Post-Translational Modifications | Consult literature to see if GSPT1 is known to have common splice variants or modifications that could result in different band sizes.[15] |
| Non-Specific Antibody Binding | Ensure the primary antibody is specific for GSPT1. Run a negative control (e.g., lysate from a GSPT1 knockout cell line if available).[15][16] |
| Secondary Antibody Cross-Reactivity | Use a secondary antibody that is specific for the host species of the primary antibody. Run a control lane with only the secondary antibody to check for non-specific binding.[14] |
| Protein Aggregation | Incomplete denaturation of samples can lead to high molecular weight aggregates. Ensure samples are boiled sufficiently in Laemmli buffer before loading.[12] |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for GSPT1 degradation following treatment with this compound. Researchers should generate their own data for specific experimental conditions.
Table 1: GSPT1 Degradation in MV4-11 Cells
| Time Point | Concentration | % GSPT1 Degradation (Relative to Vehicle) | DC50 (nM) |
| 4 hours | 100 nM | ~90% | 9.7 |
| 24 hours | 100 nM | >95% | 2.1 |
| Note: DC50 is the half-maximal degradation concentration.[5][11] |
Experimental Protocols
Western Blot Protocol for GSPT1 Degradation
-
Cell Treatment: Plate cells at an appropriate density and treat with various concentrations of this compound for different time points (e.g., 0, 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[5]
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5][11]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.[5]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[5][11]
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.[5]
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per well of an SDS-PAGE gel.
-
Run the gel to achieve adequate protein separation.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[4][5]
-
Incubate the membrane with a primary antibody against GSPT1 (e.g., Rabbit anti-GSPT1, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[5]
-
Wash the membrane three times with TBST for 5-10 minutes each.[5]
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP, diluted in blocking buffer) for 1 hour at room temperature.[5]
-
Wash the membrane three times with TBST for 5-10 minutes each.[5]
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system.[5]
-
Perform densitometry analysis to quantify band intensities.
-
Normalize the GSPT1 band intensity to the loading control.
-
Calculate the percentage of GSPT1 degradation relative to the vehicle-treated control.[5]
-
Visualizations
Caption: Mechanism of GSPT1 degradation by this compound.
Caption: Experimental workflow for Western blot analysis.
Caption: Troubleshooting decision tree for Western blot results.
References
- 1. GSPT1 Polyclonal Antibody (PA5-62621) [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 8. huabio.com [huabio.com]
- 9. Loading Control Antibodies for Western Blotting | Proteintech Group [ptglab.com]
- 10. Loading Controls for Western Blots [labome.com]
- 11. benchchem.com [benchchem.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. southernbiotech.com [southernbiotech.com]
- 15. assaygenie.com [assaygenie.com]
- 16. Western blot troubleshooting guide! [jacksonimmuno.com]
GSPT1 degrader-4 not showing activity in certain cell lines
Welcome to the technical support center for GSPT1 degrader-4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experiments involving this compound and to troubleshoot common issues, such as lack of activity in certain cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule that induces the degradation of the G1 to S phase transition 1 (GSPT1) protein.[1][2][3][4] It functions as a "molecular glue," bringing GSPT1 into close proximity with an E3 ubiquitin ligase, most commonly Cereblon (CRBN).[5][6][7] This induced proximity leads to the ubiquitination of GSPT1, marking it for destruction by the cell's proteasome.[8] GSPT1 is a crucial factor in translation termination, and its degradation can impair this process, leading to cellular stress and apoptosis, particularly in cancer cells that are highly dependent on protein synthesis.[8][9]
Q2: I am not observing GSPT1 degradation or cytotoxicity in my cell line of interest. What are the potential reasons?
A2: Several factors can contribute to the lack of activity of this compound in a specific cell line. The most common reasons include:
-
Low expression of the E3 ligase (CRBN): The degrader's efficacy is dependent on the presence of the CRBN E3 ligase.[6][10]
-
Mutations in GSPT1: Specific mutations in the GSPT1 protein can prevent the formation of the GSPT1-degrader-CRBN ternary complex, thereby conferring resistance.[11][12][13]
-
High expression of drug efflux pumps: Proteins like multidrug resistance protein 1 (MDR1) can actively pump the degrader out of the cell, preventing it from reaching its target.[14][15][16][17]
-
Cell-line specific context: The overall cellular environment, including the expression of other proteins and the activity of cellular pathways, can influence the degrader's effectiveness.
Q3: How can I determine if low CRBN expression is the issue in my cell line?
A3: You can assess CRBN expression levels using standard molecular biology techniques. Western blotting is a direct way to measure CRBN protein levels, while quantitative PCR (qPCR) can be used to measure its mRNA expression.[10] Comparing the CRBN levels in your non-responsive cell line to a sensitive cell line (like CAL51) can provide valuable insights.
Q4: What specific mutations in GSPT1 are known to cause resistance?
A4: A key resistance-conferring mutation is the G575N substitution in the GTPase domain of GSPT1.[18][19] This mutation has been shown to block the ubiquitination and subsequent degradation of GSPT1 by preventing the stable formation of the ternary complex.[18][19] Other mutations in the β-hairpin structural degron of GSPT1 can also lead to resistance.[11][12][13]
Q5: Can the "hook effect" explain the lack of degradation at high concentrations of this compound?
A5: Yes, the "hook effect" is a phenomenon where the degradation efficiency of a PROTAC or molecular glue decreases at very high concentrations.[20] This occurs because the degrader molecules saturate both GSPT1 and the E3 ligase independently, forming binary complexes instead of the productive ternary complex required for degradation.[20] To investigate this, it is crucial to perform a wide dose-response experiment.
Troubleshooting Guide
This guide provides a step-by-step approach to diagnose why this compound may not be active in your experimental setup.
Problem: this compound shows no or weak activity in my target cell line.
Below is a troubleshooting workflow to identify the potential cause of inactivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Molecular Glues | 3034764-32-1 | Invivochem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 9. GSPT1 degrader News - LARVOL Sigma [sigma.larvol.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Profiling the Landscape of Drug Resistance Mutations in Neosubstrates to Molecular Glue Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmaceuticalintelligence.com [pharmaceuticalintelligence.com]
- 16. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. benchchem.com [benchchem.com]
- 19. Copy of GSPT1-KI Cell Line Helps Decode Drug Resistance Mechanisms - Kyinno Bio [kyinno.com]
- 20. benchchem.com [benchchem.com]
Impact of serum concentration on GSPT1 degrader-4 efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving GSPT1 degrader-4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule that functions as a "molecular glue" to induce the degradation of the G1 to S phase transition 1 (GSPT1) protein.[1][2][3][4] It operates through the ubiquitin-proteasome system. This compound facilitates an interaction between GSPT1 and the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination of GSPT1.[5][6] This marks the protein for degradation by the proteasome, thereby reducing its cellular levels.[7]
Q2: What are the known cellular effects of GSPT1 degradation?
A2: GSPT1 is a crucial protein involved in the regulation of cell growth, division, and protein synthesis.[8] Specifically, it plays a vital role in the termination phase of translation.[8] Degradation of GSPT1 disrupts protein synthesis, leading to an accumulation of incomplete proteins, which triggers cellular stress responses, cell cycle arrest, and ultimately apoptosis (programmed cell death), particularly in rapidly dividing cancer cells.[8]
Q3: How does serum concentration in cell culture media affect the efficacy of this compound?
A3: While specific data on this compound is limited, it is a well-established principle in pharmacology that serum proteins, particularly albumin, can bind to small molecule drugs.[9][10] This binding sequesters the compound, reducing its free and active concentration in the cell culture medium.[9] Consequently, a higher concentration of serum (e.g., 10% FBS) may lead to a decrease in the apparent potency of this compound, resulting in a higher observed half-maximal degradation concentration (DC50) or half-maximal inhibitory concentration (IC50).
Q4: I am observing lower than expected efficacy with this compound. Could serum in the media be the cause?
A4: Yes, this is a plausible explanation. If you are using a high percentage of serum in your cell culture medium, a significant fraction of the this compound may be bound to serum proteins and thus be unavailable to enter the cells and induce GSPT1 degradation. This can lead to an underestimation of the degrader's true potency.[9] Consider the troubleshooting steps outlined below to address this issue.
Q5: Are there any known off-target effects of GSPT1 degraders?
A5: Some CRBN-based degraders have been reported to have off-target effects, including the degradation of other proteins.[11] It is crucial to perform control experiments to ensure that the observed phenotype is a direct result of GSPT1 degradation.
Troubleshooting Guides
Problem 1: Reduced or No GSPT1 Degradation Observed
| Possible Cause | Troubleshooting/Optimization Steps |
| Serum Protein Binding | Reduce the serum concentration in your cell culture medium (e.g., to 1-2% FBS) during the treatment period, if compatible with your cell line. For short-term experiments, consider using serum-free media for the duration of the treatment.[9] |
| Inadequate Drug Concentration or Incubation Time | Perform a dose-response experiment with a broad range of this compound concentrations. Also, conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the optimal treatment duration for maximal degradation. |
| Cell Line Specificity | The efficacy of this compound can vary between different cell lines. Ensure that your chosen cell line expresses GSPT1 and the necessary components of the CRBN E3 ligase complex. |
| Compound Instability | Ensure proper storage and handling of the this compound stock solution to prevent degradation. Prepare fresh dilutions for each experiment. |
| Issues with Western Blotting | Verify the specificity and sensitivity of your anti-GSPT1 antibody. Ensure complete protein transfer and use an appropriate loading control. |
Problem 2: High Variability in Experimental Results
| Possible Cause | Troubleshooting/Optimization Steps |
| Inconsistent Serum Lots | Different lots of fetal bovine serum (FBS) can have varying protein compositions, which may affect the extent of degrader binding. If possible, use the same lot of FBS for a series of related experiments. |
| Cell Passage Number | High passage numbers can lead to phenotypic drift in cell lines. Use cells within a consistent and low passage number range for all experiments. |
| Pipetting Inaccuracy | Ensure accurate and consistent pipetting of the this compound and other reagents. |
| Uneven Cell Seeding | Ensure a uniform cell density across all wells of your culture plates. |
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| DC50 | 25.4 nM | Not Specified | [1][2] |
| IC50 (Proliferation) | 39 nM | CAL51 | [1][2] |
Experimental Protocols
Protocol 1: Western Blotting for GSPT1 Degradation
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples, add Laemmli sample buffer, and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against GSPT1 overnight at 4°C. The following day, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at an appropriate density.
-
Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 hours).
-
Assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the log of the this compound concentration to determine the IC50 value.
Visualizations
References
- 1. Protein Degrader in vitro evaluation - Profacgen [profacgen.com]
- 2. Lenalidomide as a molecular glue: Modulating human serum albumin self-interactions and aggregation - UCL Discovery [discovery.ucl.ac.uk]
- 3. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Solutions for Targeted Protein Degradation | Cell Signaling Technology [cellsignal.com]
- 7. go.zageno.com [go.zageno.com]
- 8. Protein Degrader In Vitro Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 9. Molecular Glues: A New Dawn After PROTAC | Biopharma PEG [biochempeg.com]
- 10. New insights and twists on PROTAC and molecular glue degraders design and mechanism - American Chemical Society [acs.digitellinc.com]
- 11. biorxiv.org [biorxiv.org]
Validation & Comparative
A Comparative Guide to GSPT1 Degraders: CC-885 vs. a Next-Generation Selective Degrader
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pioneering GSPT1 degrader, CC-885, against a more recent and selective counterpart, CC-90009. The development of molecular glue degraders targeting G1 to S phase transition 1 (GSPT1), a key factor in protein translation termination, represents a promising therapeutic strategy in oncology, particularly for hematological malignancies like Acute Myeloid Leukemia (AML).[1] This comparison is supported by experimental data to aid in the evaluation and selection of these compounds for research and development.
Executive Summary
CC-885 is a first-in-class molecular glue that potently induces the degradation of GSPT1, demonstrating broad anti-tumor activity.[1][2] However, its clinical advancement has been hindered by off-target toxicities due to its degradation of other proteins.[1][3] In contrast, CC-90009 was developed as a highly selective GSPT1 degrader, exhibiting robust anti-leukemic efficacy with a significantly improved safety profile by minimizing off-target effects.[1][3] For researchers focused on the specific consequences of GSPT1 depletion, CC-90009 offers a more precise molecular tool.[1]
Mechanism of Action
Both CC-885 and CC-90009 function as "molecular glues," mediating an interaction between the E3 ubiquitin ligase Cereblon (CRBN) and GSPT1. This induced proximity leads to the ubiquitination of GSPT1 and its subsequent degradation by the proteasome.[1] The depletion of GSPT1 disrupts the translation termination process, which in turn activates the Integrated Stress Response (ISR) and ultimately triggers apoptosis in cancer cells.[1][4]
Comparative Efficacy and Selectivity
The primary distinction between CC-885 and CC-90009 lies in their selectivity. While both effectively degrade GSPT1, CC-885 also targets other proteins such as IKZF1, IKZF3, and CK1α, which is believed to contribute to its toxicity.[1][3] CC-90009, on the other hand, demonstrates high selectivity for GSPT1.[1][3]
In Vitro Potency
The following table summarizes the in vitro activity of both compounds in AML cell lines.
| Compound | Cell Line | IC50 (nM) | DC50 (nM) | Reference |
| CC-90009 | MOLM-13 | 30 | Not Specified | [1] |
| MV4-11 | 21 | Not Specified | [1] | |
| CC-885 | Various AML | 10-1000 | Not Specified | [2] |
IC50: Half-maximal inhibitory concentration for cell proliferation. DC50: Half-maximal degradation concentration.
Selectivity Profile
| Compound | Primary Target | Known Off-Targets | Selectivity Profile | Reference |
| CC-90009 | GSPT1 | Minimal to none reported | Highly Selective | [1][3] |
| CC-885 | GSPT1 | IKZF1, IKZF3, CK1α, HBS1L, PLK1 | Broad, with significant off-target degradation | [1][3][5] |
In Vivo Efficacy
In preclinical AML xenograft models, CC-90009 has demonstrated potent anti-leukemic activity, significantly reducing leukemic engraftment.[3] Treatment of mice bearing AML xenografts with CC-90009 resulted in rapid degradation of GSPT1 in the tumor cells.[3] Conversely, in vivo studies with CC-885 in humanized CRBN mouse models revealed significant on-target toxicity, leading to rapid lethality.[6]
Experimental Protocols
Detailed methodologies for key experiments are provided to allow for replication and further investigation.
Western Blot for GSPT1 Degradation
This protocol is used to quantify the levels of GSPT1 protein following treatment with the degraders.
-
Cell Culture and Treatment : Plate AML cells (e.g., MV4-11) at an appropriate density. After allowing them to adhere overnight, treat the cells with a dose-response of the GSPT1 degrader (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 4, 8, 24 hours).
-
Cell Lysis : Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE : Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes. Separate the proteins by SDS-PAGE.
-
Protein Transfer : Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against GSPT1 overnight at 4°C. A loading control antibody (e.g., β-actin) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the percentage of GSPT1 degradation relative to the loading control.[7][8]
Cell Viability Assay (e.g., MTS or CellTiter-Glo)
This assay determines the effect of the GSPT1 degraders on cell proliferation and viability.
-
Cell Seeding : Seed AML cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well.
-
Compound Treatment : Add serial dilutions of the GSPT1 degrader or a vehicle control to the wells.
-
Incubation : Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.
-
Assay Execution :
-
Data Analysis : Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value.
Conclusion
The evolution from CC-885 to more selective GSPT1 degraders like CC-90009 marks a significant step forward in the development of targeted protein degradation therapies. While CC-885 was instrumental in validating GSPT1 as a therapeutic target, its broad substrate profile raised toxicity concerns.[1] CC-90009 offers a more refined tool for both basic research and clinical development due to its high selectivity for GSPT1, which translates to potent on-target anti-leukemic activity with a reduced risk of off-target effects.[1] Researchers investigating the specific biological consequences of GSPT1 loss will find CC-90009 to be a superior chemical probe.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Cereblon Modulator CC-885 Induces CRBN- and p97-Dependent PLK1 Degradation and Synergizes with Volasertib to Suppress Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocytogen.com [biocytogen.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Confirming CRBN-Dependent GSPT1 Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GSPT1 (G1 to S phase transition 1) degraders, focusing on confirming their CRBN (Cereblon)-dependent mechanism of action. We will delve into the experimental data, detailed protocols, and the underlying signaling pathways to offer a clear and objective resource for researchers in targeted protein degradation.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
GSPT1 degraders are a class of small molecules, often referred to as "molecular glues," that induce the degradation of the GSPT1 protein. They function by forming a ternary complex between GSPT1 and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity leads to the polyubiquitination of GSPT1, marking it for destruction by the cell's proteasome. The depletion of GSPT1, a key factor in translation termination, triggers cellular stress pathways, ultimately leading to apoptosis in cancer cells.[1][2]
References
Confirming Cullin-RING Ligase Dependence of GSPT1 Degrader-4 with MLN4924 Co-treatment
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of experimental approaches to validate the Cullin-RING Ligase (CRL) dependence of GSPT1 degrader-4. The focus is on the co-treatment with MLN4924, a potent inhibitor of the NEDD8-activating enzyme (NAE), a critical step for CRL activation. This document is intended for researchers, scientists, and drug development professionals working on targeted protein degradation.
The degradation of the G1 to S phase transition 1 (GSPT1) protein by molecular glue degraders, such as this compound, represents a promising therapeutic strategy in oncology.[1][2][3] These degraders function by hijacking the cellular protein degradation machinery, specifically the Cullin-RING E3 ubiquitin ligases, to induce the ubiquitination and subsequent proteasomal degradation of GSPT1.[2][4] A crucial step in characterizing these degraders is to confirm their mechanism of action is indeed dependent on the CRL pathway.
MLN4924 (also known as Pevonedistat) is a well-established tool compound for this purpose. It acts as a specific inhibitor of the NEDD8-activating enzyme (NAE).[5][6] Neddylation, the covalent attachment of the ubiquitin-like protein NEDD8 to cullin proteins, is essential for the activation of CRLs.[6][7] By inhibiting NAE, MLN4924 prevents cullin neddylation, leading to the inactivation of CRLs and the subsequent accumulation of their substrates.[6][7] Therefore, if a GSPT1 degrader's activity is CRL-dependent, co-treatment with MLN4924 should rescue GSPT1 from degradation.[4][8]
Comparative Analysis of GSPT1 Degraders
The efficacy of GSPT1 degraders is typically quantified by their half-maximal degradation concentration (DC50) and their anti-proliferative activity (IC50). The table below summarizes these parameters for this compound and other known GSPT1 degraders for comparative purposes.
| Compound | Target | DC50 (nM) | Dmax (%) | Cell Line | IC50 (nM) | Cell Line | Reference |
| This compound | GSPT1 | 25.4 | Not Reported | Not Reported | 39 | CAL51 | MedChemExpress |
| CC-885 | GSPT1 | ~100 | >90 | MM1.S | ~100 | MM1.S | [4] |
| CC-90009 | GSPT1 | <10 | >95 | MOLM-13 | <10 | MOLM-13 | [9] |
Table 1: In Vitro Potency of GSPT1 Degraders. This table provides a comparative overview of the degradation and anti-proliferative potencies of different GSPT1 degraders.
Experimental Validation of CRL Dependence using MLN4924
The primary method to confirm that this compound acts through a CRL-dependent mechanism is to assess its activity in the presence and absence of MLN4924. A successful validation will demonstrate that MLN4924 treatment antagonizes the degradation of GSPT1 induced by the degrader.
| Treatment Group | Expected Outcome on GSPT1 Protein Levels | Interpretation |
| Vehicle Control (e.g., DMSO) | Baseline GSPT1 levels | Normal cellular GSPT1 expression |
| This compound alone | Significant decrease in GSPT1 levels | Degrader induces GSPT1 degradation |
| MLN4924 alone | No significant change or slight increase in GSPT1 levels | MLN4924 inhibits basal GSPT1 turnover (if any) |
| This compound + MLN4924 | GSPT1 levels are restored to or near baseline | MLN4924 blocks the degrader-induced degradation, confirming CRL dependence |
Table 2: Expected Outcomes of MLN4924 Co-treatment Experiment. This table outlines the anticipated results from a Western blot experiment designed to test the CRL-dependence of this compound.
Experimental Protocols
A detailed protocol for a Western blot experiment to confirm the CRL-dependence of this compound is provided below.
Objective: To determine if the degradation of GSPT1 by this compound is dependent on the activity of Cullin-RING E3 ligases.
Materials:
-
Cell line expressing GSPT1 (e.g., MOLM-13, MM1.S, or other sensitive cancer cell lines)
-
This compound
-
MLN4924
-
Vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GSPT1
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with MLN4924 (a typical concentration is 1 µM) for 2-4 hours.[8][10]
-
Following pre-treatment, add this compound at a concentration known to induce significant degradation (e.g., 5-10 times its DC50) for an additional 4-6 hours.[4]
-
Include the following control groups: Vehicle only, this compound only, and MLN4924 only.
-
-
Cell Lysis and Protein Quantification:
-
Western Blotting:
-
Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12][13]
-
Incubate the membrane with the primary antibody against GSPT1 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.[13]
-
Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for GSPT1 and the loading control using densitometry software.
-
Normalize the GSPT1 band intensity to the corresponding loading control for each sample.
-
Compare the normalized GSPT1 levels across the different treatment groups.
-
Visualizations
The following diagrams illustrate the key signaling pathway and the experimental workflow.
Caption: Mechanism of GSPT1 degradation and MLN4924 inhibition.
Caption: Workflow for confirming CRL dependence.
References
- 1. benchchem.com [benchchem.com]
- 2. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 3. Human G1 To S Phase Transition Protein 1 Homolog (GSPT1) Degrader (SJ-21-0001) | St. Jude Research [stjude.org]
- 4. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MLN4924 suppresses neddylation and induces cell cycle arrest, senescence, and apoptosis in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CC-90009: A Cereblon E3 Ligase Modulating Drug That Promotes Selective Degradation of GSPT1 for the Treatment of Acute Myeloid Leukemia - Lookchem [lookchem.com]
- 10. Profiling the Landscape of Drug Resistance Mutations in Neosubstrates to Molecular Glue Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. cdn.bcm.edu [cdn.bcm.edu]
- 13. origene.com [origene.com]
Navigating Resistance: A Comparative Guide to GSPT1 Degraders in Oncology Research
For Immediate Release
In the rapidly evolving landscape of targeted protein degradation, G1 to S phase transition 1 (GSPT1) has emerged as a compelling therapeutic target, particularly in oncology. Molecular glue degraders that co-opt the Cereblon (CRBN) E3 ubiquitin ligase to eliminate GSPT1 have demonstrated significant preclinical and early clinical promise. However, the potential for acquired resistance poses a critical challenge to their long-term efficacy. This guide provides a comprehensive comparison of cross-resistance profiles for GSPT1 degraders, supported by detailed experimental methodologies, to empower researchers in the development of next-generation cancer therapies.
Comparative Efficacy and Cross-Resistance of GSPT1 Degraders
The development of resistance to GSPT1 degraders is often linked to specific mutations in the GSPT1 protein that prevent the formation of a stable ternary complex with the degrader and the CRBN E3 ligase. One of the most well-characterized resistance mutations is G575N. Understanding the cross-resistance patterns of different GSPT1 degraders against such mutations is crucial for predicting clinical responses and designing effective treatment strategies.
Below is a summary of the comparative efficacy of prominent GSPT1 degraders against wild-type (WT) and G575N mutant GSPT1-expressing cancer cells.
| Degrader | Target Cell Line (WT) | IC50 (WT) | Target Cell Line (G575N Mutant) | IC50 (G575N Mutant) | Fold Resistance (IC50 Mutant / IC50 WT) | Key Findings |
| CC-90009 | AML Cell Lines | 3 - 75 nM[1][2] | U937, OCI-AML2, MOLM-13 | Resistant[3] | High | Potent and selective degrader of wild-type GSPT1. The G575N mutation confers complete resistance.[3] |
| CC-885 | AML Cell Lines | Potent | MOLM-13 | Resistant | High | An earlier analogue of CC-90009, also rendered ineffective by the G575N mutation.[4] |
| SJ6986 | Leukemia Cell Lines | Potent | MV-4-11 | Increased IC50[4] | Moderate to High | An orally bioavailable GSPT1/2 degrader that shows efficacy against various leukemia models.[5][6] Resistance is conferred by the G575N mutation.[4] |
| GSPT1 Degrader-4 (Exemplary) | Generic Cancer Cell Line | Expected to be potent | Generic Cancer Cell Line with G575N | Expected to be high | High | As a molecular glue targeting the same interface, this compound would be expected to show a similar high level of resistance in G575N mutant cells. |
Note: IC50 values can vary depending on the cell line and assay conditions. The data presented is a synthesis from multiple sources to illustrate comparative trends.
Signaling Pathways and Mechanisms of Action
GSPT1 is a crucial component of the translation termination complex. Its degradation by molecular glues leads to translational readthrough and ribosome stalling, triggering a cascade of cellular stress responses.
Experimental Protocols
To facilitate reproducible and rigorous cross-resistance studies, detailed methodologies for key experiments are provided below.
Experimental Workflow for Cross-Resistance Assessment
Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of GSPT1 degraders in both wild-type and resistant cancer cell lines.
Materials:
-
Wild-type and GSPT1(G575N) mutant cancer cell lines (e.g., MOLM-13, U937)
-
Cell culture medium and supplements
-
GSPT1 degraders (this compound, CC-90009, SJ6986, etc.)
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at a density of 5,000-10,000 cells per well in 90 µL of culture medium in a 96-well plate. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of each GSPT1 degrader in culture medium.
-
Treatment: Add 10 µL of the diluted compounds or vehicle (DMSO) to the respective wells.
-
Incubation: Incubate the plate for 72 hours.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence using a luminometer.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using a non-linear regression curve fit.
GSPT1 Degradation Assay (Western Blot)
Objective: To determine the half-maximal degradation concentration (DC50) of GSPT1 degraders.
Materials:
-
Wild-type and GSPT1(G575N) mutant cancer cell lines
-
GSPT1 degraders and DMSO
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GSPT1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with serial dilutions of GSPT1 degraders for 4-24 hours.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with RIPA buffer.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour.
-
Incubate with primary anti-GSPT1 antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash and detect with ECL substrate.
-
-
Re-probing: Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
Analysis:
-
Quantify band intensities using densitometry.
-
Normalize GSPT1 band intensity to the loading control.
-
Calculate the percentage of GSPT1 remaining relative to the vehicle control and determine the DC50 value.
-
Conclusion
The emergence of resistance to GSPT1 degraders through mutations like G575N underscores the need for a diverse arsenal (B13267) of next-generation degraders with distinct binding modes or those that can engage alternative E3 ligases. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug developers working to overcome resistance and unlock the full therapeutic potential of GSPT1 degradation in cancer treatment.
References
- 1. Unleashing CC-90009: Targeting GSPT1 for Acute Myeloid Leukemia Elimination [synapse.patsnap.com]
- 2. Selective Targeting of GSPT1 by CC-90009: Unleashing Tumoricidal Effects in Acute Myeloid Leukemia [synapse.patsnap.com]
- 3. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copy of GSPT1-KI Cell Line Helps Decode Drug Resistance Mechanisms - Kyinno Bio [kyinno.com]
- 5. The orally bioavailable GSPT1/2 degrader SJ6986 exhibits in vivo efficacy in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The orally bioavailable GSPT1/2 degrader SJ6986 exhibits in vivo efficacy in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of GSPT1 Degrader-4
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent compounds like GSPT1 degrader-4 are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, a GSPT1 molecular glue degrader. The following procedures are based on established safety data for similar compounds and general laboratory guidelines for hazardous chemical waste.
Hazard Identification and Safety Precautions
Key Hazard Information (based on GSPT1 degrader-2):
| Hazard Category | GHS Classification | Hazard Statement | Precautionary Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[1][2] | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[1] | P273: Avoid release to the environment.[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] | P391: Collect spillage.[1] |
| Disposal | - | - | P501: Dispose of contents/container to an approved waste disposal plant.[1] |
Due to its potential cytotoxic nature, all waste generated from handling this compound should be considered cytotoxic waste and must be segregated from regular laboratory trash.[2]
Experimental Protocol for Disposal
The proper disposal of this compound is a critical final step in the experimental workflow. Adherence to the following protocol is mandatory to mitigate risks.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): safety goggles with side-shields, face shield (if splashing is a risk), chemical-resistant gloves (double gloving with disposable nitrile gloves is recommended), lab coat, and a disposable gown made of a low-permeability fabric.[1][2]
-
A suitable respirator should be used.[2]
-
Designated and compatible hazardous waste container, clearly labeled.
-
Absorbent material for spill containment.
-
Deactivating solution for cleaning spills.
-
Suitable solvent for rinsing empty containers.
Disposal Workflow:
Step-by-Step Procedure:
-
Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing the appropriate PPE as listed above.[1][2]
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, disposable lab coats, pipette tips, and contaminated labware, must be segregated as hazardous cytotoxic waste.
-
Waste Collection:
-
Place all solid waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
Collect all liquid waste containing this compound in a separate, compatible, and sealed hazardous waste container.
-
-
Labeling: Clearly label the waste container with "Hazardous Waste," "Cytotoxic," and the full chemical name: "this compound".[1]
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials. A certified chemical fume hood is the preferred designated area for all manipulations of the compound.[2]
-
Decontamination of Empty Containers: If the original this compound container is to be disposed of, it must be properly decontaminated. Triple rinse the container with a suitable solvent.[1] The rinsate must be collected and disposed of as hazardous liquid waste.[1]
-
Spill Management: In case of a spill, immediately alert personnel in the area. Wearing appropriate PPE, contain the spill with an absorbent material. Clean the area with a deactivating solution, and dispose of all contaminated materials as cytotoxic waste.[2]
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[1] Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
Signaling Pathway Context: The Ubiquitin-Proteasome System
GSPT1 degraders, including PROTACs (Proteolysis Targeting Chimeras) and molecular glues, function by harnessing the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[3][4] Understanding this pathway is crucial for appreciating the mechanism of action of these compounds.
This pathway illustrates how this compound induces the proximity of the target protein GSPT1 to an E3 ubiquitin ligase, leading to the polyubiquitination and subsequent degradation of GSPT1 by the proteasome.[3][5] This targeted protein degradation is the intended therapeutic action of the compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
